Melagatran-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₂H₂₀D₁₁N₅O₄ |
|---|---|
Molecular Weight |
440.58 |
Synonyms |
N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine-d11; H-319/68-d11; |
Origin of Product |
United States |
Foundational & Exploratory
Melagatran-d11: A Deep Dive into its Mechanism as a Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Melagatran, a potent, synthetic, direct thrombin inhibitor. Melagatran is the active form of the prodrug Ximelagatran. This document details the molecular interactions, binding kinetics, and the experimental methodologies used to characterize this anticoagulant agent.
Core Mechanism of Action: Direct, Competitive, and Reversible Thrombin Inhibition
Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin (Factor IIa).[1][2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade, primarily by converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable blood clot.
By occupying the active site of thrombin, Melagatran effectively blocks its enzymatic activity, thereby preventing the cleavage of fibrinogen.[2][3] This inhibition occurs for both free thrombin in circulation and thrombin that is already bound to a forming clot.[2] This direct inhibition of thrombin leads to a prolongation of clotting times, including the activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT).[1][2]
The interaction of Melagatran with thrombin is highly specific. Melagatran does not require any cofactors, such as antithrombin, for its activity, distinguishing it from indirect thrombin inhibitors like heparin.
Quantitative Analysis of Melagatran-Thrombin Interaction
The binding affinity and kinetics of Melagatran for thrombin have been characterized using various biophysical techniques, including enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | 2 nM | Enzyme Inhibition Assay | [1][3] |
| IC50 (Thrombin-induced platelet aggregation) | 0.002 µmol/L | Platelet Aggregometry | [1] |
| Thermodynamic Profile | Enthalpy-driven interaction | Isothermal Titration Calorimetry (ITC) |
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin is the final enzyme in this cascade, responsible for amplifying its own production and for the ultimate conversion of fibrinogen to fibrin.
Mechanism of Action of Melagatran
Melagatran directly targets and inhibits Thrombin, thereby halting the final steps of the coagulation cascade.
Experimental Protocols
Chromogenic Thrombin Inhibition Assay
This assay quantifies the inhibitory effect of Melagatran on thrombin activity by measuring the cleavage of a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
This compound standard solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic thrombin substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human α-thrombin (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Immobilization of Thrombin:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject human α-thrombin over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized thrombin surface.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association phase.
-
Inject running buffer without the analyte to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound this compound from the thrombin surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound is a potent and specific direct inhibitor of thrombin. Its mechanism of action, characterized by rapid, reversible, and competitive binding to the thrombin active site, effectively blocks the final steps of the coagulation cascade. The quantitative understanding of its binding kinetics and the established experimental protocols for its characterization are crucial for its development and for the discovery of next-generation anticoagulants.
References
In-Depth Technical Guide: Synthesis and Characterization of Melagatran-d11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Melagatran-d11, the deuterated internal standard for the direct thrombin inhibitor, Melagatran. Due to the proprietary nature of specific synthesis and characterization data for many commercial reference standards, this guide outlines a plausible synthetic route and details the essential characterization methodologies and expected analytical results based on publicly available information and established principles of isotopic labeling and analytical chemistry. This compound is a critical tool in the quantitative analysis of Melagatran in biological matrices, enabling accurate pharmacokinetic and metabolic studies. This document serves as a valuable resource for researchers and professionals in drug development and analysis by providing a foundational understanding of the production and qualification of this important analytical standard.
Introduction to Melagatran and the Role of this compound
Melagatran is a potent, synthetic, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][2] By binding directly to the active site of both free and clot-bound thrombin, Melagatran effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[3][4] It is the active metabolite of the prodrug Ximelagatran, which was developed as an oral anticoagulant.[2]
In the development and clinical application of anticoagulants like Melagatran, it is crucial to have robust and accurate analytical methods to quantify the drug's concentration in biological samples such as plasma.[5] Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and specificity.[6] The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[5]
This compound is the deuterated analog of Melagatran, designed to serve as an ideal internal standard.[7] It shares the same physicochemical properties as Melagatran, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the incorporation of eleven deuterium atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for any variability in sample processing and instrument response, leading to highly accurate and reliable quantification of Melagatran.
Proposed Synthesis of this compound
While the precise, proprietary synthesis protocol for commercially available this compound is not publicly disclosed, a plausible synthetic route can be conceptualized based on the known synthesis of Melagatran and general methodologies for deuterium labeling. The proposed synthesis involves the coupling of key deuterated and non-deuterated intermediates.
Synthesis of Deuterated (R)-Cyclohexylglycine Intermediate
The eleven deuterium atoms in this compound are located on the cyclohexyl ring. The synthesis of the deuterated (R)-cyclohexylglycine core is a critical step. A potential method involves the catalytic deuteration of (R)-phenylglycine using a rhodium or iridium catalyst in a deuterium gas (D₂) atmosphere.
Experimental Protocol: Catalytic Deuteration of (R)-Phenylglycine
-
To a solution of N-Boc-(R)-phenylglycine (1 equivalent) in a suitable solvent (e.g., methanol), add a rhodium catalyst, such as Rh/C or a homogeneous catalyst like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆).
-
Pressurize the reaction vessel with deuterium gas (D₂) to an appropriate pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours, monitoring the reaction progress by NMR or mass spectrometry to confirm complete deuteration of the phenyl ring.
-
Upon completion, carefully vent the deuterium gas and filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield N-Boc-(R)-cyclohexyl-d11-glycine.
Assembly of the this compound Backbone
The deuterated N-Boc-(R)-cyclohexyl-d11-glycine can then be incorporated into the Melagatran structure through a series of peptide coupling and deprotection steps, analogous to the synthesis of non-labeled Melagatran.
Experimental Protocol: Peptide Coupling and Final Assembly
-
Coupling with Azetidine-2-carboxamide: The deuterated N-Boc-(R)-cyclohexyl-d11-glycine is activated with a coupling agent (e.g., EDC/HOBt) and reacted with the appropriate azetidine-2-carboxamide derivative of 4-(aminomethyl)benzamidine. The amidine group of the benzamidine moiety would likely be protected during this step.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).
-
Final Coupling: The resulting amine is then alkylated with a protected form of bromoacetic acid, followed by deprotection to yield this compound.
-
Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.
Characterization of this compound
The comprehensive characterization of this compound is essential to confirm its identity, purity, and suitability as an internal standard. The following analytical techniques are typically employed.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Analysis: The sample is infused directly or analyzed by LC-MS. The accurate mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical exact mass. The isotopic distribution is also analyzed to determine the degree of deuteration and the percentage of the d11 species.
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₂₀D₁₁N₅O₄ |
| Theoretical Monoisotopic Mass | 440.3094 |
| Measured [M+H]⁺ (Expected) | 441.3167 ± 5 ppm |
| Isotopic Purity (d11) | > 98% |
Table 1: Expected Mass Spectrometry Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the location of the deuterium labels.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Analysis:
-
¹H NMR: The spectrum is expected to be similar to that of non-labeled Melagatran, but with a significant reduction or absence of signals corresponding to the cyclohexyl protons. The integration of the remaining proton signals relative to a known internal standard can confirm the degree of deuteration.
-
¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the deuterated cyclohexyl carbons will appear as multiplets due to C-D coupling and will be significantly attenuated.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Melagatran has significant absorbance (e.g., 230 nm).
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of this compound.
| Parameter | Expected Specification |
| Purity (by HPLC) | > 99% |
| Retention Time | Should be nearly identical to that of non-labeled Melagatran |
Table 2: Expected HPLC Purity Data for this compound
Visualized Workflows and Pathways
Proposed Synthetic Pathway of this compound
Caption: Proposed synthetic pathway for this compound.
Characterization Workflow for this compound
Caption: Analytical workflow for the characterization of this compound.
Mechanism of Action of Melagatran
Caption: Simplified signaling pathway of Melagatran's anticoagulant effect.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of the direct thrombin inhibitor Melagatran. While specific proprietary data on its synthesis and characterization are not widely available, this guide provides a robust framework for understanding the processes involved. The proposed synthetic pathway, leveraging catalytic deuteration and established peptide coupling chemistries, offers a logical approach to its production. The detailed characterization workflow, employing HRMS, NMR, and HPLC, ensures the identity, purity, and isotopic integrity of the final product, qualifying it for its intended use as a high-fidelity internal standard in demanding analytical applications within drug development and clinical research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Melagatran-d11 vs. Melagatran: A Technical Guide to Isotopic Labeling Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of deuterated melagatran, often referred to as melagatran-d11, in comparison to its non-labeled counterpart, melagatran. Melagatran is a potent direct thrombin inhibitor and the active metabolite of the prodrug ximelagatran. While the primary application of deuterated melagatran is as an internal standard in bioanalytical assays, this guide explores the theoretical and practical implications of its isotopic labeling. A thorough review of available scientific literature reveals a notable absence of direct comparative studies on the physicochemical, pharmacokinetic, and pharmacodynamic properties of this compound versus melagatran. Consequently, this document focuses on the foundational principles of isotopic labeling, the established use of deuterated melagatran in analytical chemistry, and the theoretical impact of deuteration on drug molecules, including the kinetic isotope effect.
Introduction to Melagatran and Isotopic Labeling
Melagatran is a synthetic peptide-based direct thrombin inhibitor that plays a crucial role in anticoagulant therapy. Its mechanism of action involves the direct, competitive, and reversible inhibition of both free and clot-bound thrombin, a key enzyme in the coagulation cascade. The oral prodrug, ximelagatran, is rapidly converted to melagatran in the body.
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a common practice in drug development and analysis. The substitution of hydrogen with deuterium creates a heavier molecule with subtly different physical properties, which can be exploited in various scientific applications. While the chemical reactivity of a deuterated compound is generally considered identical to its non-deuterated analog, the increased mass can influence reaction rates, a phenomenon known as the kinetic isotope effect.
This compound: Structure and Synthesis
Isotopic Labeling Effects: A Theoretical Overview
The primary differences between an isotopically labeled drug and its non-labeled counterpart stem from the mass difference. These differences can manifest in several ways:
-
Physicochemical Properties: Deuteration can lead to minor changes in properties such as melting point, boiling point, and vibrational frequencies of chemical bonds. These changes are generally subtle and do not significantly alter the bulk chemical properties of the molecule.
-
Pharmacokinetics (PK): The most significant potential impact of deuteration on pharmacokinetics is through the Deuterium Kinetic Isotope Effect (KIE) . If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic pathway, replacing hydrogen with the heavier deuterium will slow down the reaction rate. Since melagatran is not significantly metabolized and is primarily excreted unchanged by the kidneys, the KIE on its overall pharmacokinetic profile is expected to be minimal.
-
Pharmacodynamics (PD): The pharmacodynamic properties of a drug, which are governed by its interaction with its biological target, are generally not affected by isotopic labeling. The shape and electronic configuration of the molecule, which are critical for receptor binding, remain unchanged. Therefore, the binding affinity of this compound to thrombin is expected to be identical to that of melagatran.
-
Analytical Properties: The increased mass of this compound is its most important feature for its primary application. In mass spectrometry, the deuterated compound can be easily distinguished from the non-deuterated analyte, allowing it to serve as a highly accurate internal standard for quantification.
Quantitative Data: A Noteworthy Absence
A comprehensive search of scientific databases and literature reveals a lack of published studies that provide quantitative data directly comparing the physicochemical, pharmacokinetic, or pharmacodynamic properties of this compound and melagatran. The use of deuterated melagatran as an internal standard is predicated on the assumption that it behaves identically to melagatran in biological systems, with the exception of its mass. The absence of such data suggests that, for its intended analytical purpose, these properties are considered equivalent.
The following table summarizes the expected, though not experimentally verified, comparative data based on the principles of isotopic labeling.
| Property | Melagatran | This compound (Theoretical) | Expected Isotopic Effect |
| Molecular Weight | ~429.5 g/mol | ~440.6 g/mol | Increased mass |
| Binding Affinity (Ki) to Thrombin | Not specified in searches | Identical to Melagatran | None expected |
| Metabolism | Not significantly metabolized[1] | Not significantly metabolized | Minimal to none |
| Primary Route of Elimination | Renal excretion[1] | Renal excretion | None expected |
Experimental Protocols
As no direct comparative studies have been identified, this section outlines a typical experimental protocol for the use of deuterated melagatran as an internal standard in a bioanalytical method for the quantification of melagatran in plasma samples. This protocol is a composite based on standard practices in the field.
Protocol: Quantification of Melagatran in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
-
Sample Preparation:
-
Thaw frozen human plasma samples containing melagatran.
-
To a 100 µL aliquot of plasma, add 10 µL of a deuterated melagatran internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The gradient program should be optimized to achieve good separation of melagatran from other plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass-to-charge (m/z) transitions for both melagatran and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of melagatran and a fixed concentration of the deuterated internal standard.
-
Calculate the ratio of the peak area of melagatran to the peak area of the deuterated internal standard.
-
Determine the concentration of melagatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Melagatran's Mechanism of Action: Direct Thrombin Inhibition
Caption: Melagatran directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Bioanalytical Workflow for Melagatran Quantification
Caption: Workflow for quantifying melagatran in plasma using a deuterated internal standard.
Conclusion
Deuterated melagatran serves as an essential tool in the bioanalysis of melagatran and its prodrug, ximelagatran, primarily functioning as an internal standard in LC-MS/MS assays. The fundamental assumption underpinning its use is that its physicochemical and biological properties are virtually identical to those of non-deuterated melagatran. While the theoretical basis for the kinetic isotope effect is well-established, the fact that melagatran undergoes minimal metabolism suggests that deuteration would have a negligible impact on its pharmacokinetic profile. The conspicuous absence of published, direct comparative studies between this compound and melagatran reinforces the consensus within the scientific community that for all practical purposes, outside of its mass, the two molecules are functionally equivalent. Future research could, however, explore subtle differences in their properties, although the impetus for such studies may be low given the established role of deuterated melagatran as a reliable analytical tool.
References
The Role of Melagatran-d11 in Advancing Anticoagulant Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Melagatran-d11, the deuterated analog of the direct thrombin inhibitor Melagatran. It details its critical role as an internal standard in bioanalytical assays, presents key quantitative data, outlines experimental protocols, and visualizes complex biological and experimental workflows. This document is intended to serve as a comprehensive resource for professionals engaged in anticoagulant research and development.
Introduction to Melagatran and the Need for a Deuterated Standard
Melagatran is a potent, synthetic, and reversible direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[1] By binding directly to the active site of both free and clot-bound thrombin, Melagatran effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2] It is the active form of the orally administered prodrug, Ximelagatran.[1] The development and evaluation of direct thrombin inhibitors like Melagatran require precise and accurate quantification in biological matrices to understand their pharmacokinetic and pharmacodynamic profiles.
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for achieving the highest level of accuracy and precision.[3] this compound, in which eleven hydrogen atoms are replaced with deuterium, serves this essential function. Its chemical and physical properties are nearly identical to Melagatran, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling reliable correction for any variability in the analytical process.[3]
Physicochemical and Pharmacological Properties
Melagatran is a small peptide mimetic with a molecular weight of approximately 429.5 g/mol . The introduction of eleven deuterium atoms in this compound results in a corresponding increase in its molecular weight, which is the basis for its utility as an internal standard.
Table 1: Key Pharmacological and Physicochemical Properties of Melagatran
| Property | Value | Reference(s) |
| Mechanism of Action | Direct, reversible thrombin inhibitor | [1] |
| Prodrug | Ximelagatran | [1] |
| Thrombin Inhibition Constant (Ki) | 2 nM | [4] |
| Half-life (in humans) | Approximately 2-4 hours | [5] |
| Bioavailability (of Ximelagatran) | Approximately 20% | [4] |
Quantitative Data in Anticoagulant Research
The following tables summarize key quantitative data for Melagatran from various in vitro and in vivo studies.
Table 2: In Vitro Activity of Melagatran
| Assay | Parameter | Value | Species/System | Reference(s) |
| Thrombin Inhibition | Ki | 2 nM | Human Thrombin | [4] |
| Thrombin-induced Platelet Aggregation | IC50 | 14.8 nM | Human Platelets | [4] |
| Prothrombin Time (PT) Doubling | IC50 | 0.9 - 2.9 µM (reagent dependent) | Human Plasma | [1] |
| Activated Partial Thromboplastin Time (aPTT) Doubling | IC50 | 0.23 µM | Human Plasma | [4] |
| Endogenous Thrombin Potential (ETP) Inhibition | IC50 | 470 nM | Human Plasma | [4] |
Table 3: Comparative Pharmacokinetic Parameters of Melagatran
| Species | Dose and Route | Cmax | Tmax | Half-life (t1/2) | Reference(s) |
| Human (Young Caucasian) | 12 mg Ximelagatran (oral) | ~50 ng/mL | ~2 h | ~3 h | [6] |
| Human (Young Japanese) | 12 mg Ximelagatran (oral) | ~70 ng/mL | ~2 h | ~3 h | [6] |
| Human (Elderly Japanese) | 12 mg Ximelagatran (oral) | ~90 ng/mL | ~2 h | ~4-5 h | [6] |
| Rat | Data not readily available | - | - | - | - |
| Dog | 10 µmol/kg (oral) | - | - | - | [4] |
Experimental Protocols
Quantification of Melagatran in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a general procedure for the quantitative analysis of Melagatran in human plasma, a critical assay in clinical research and drug development.
4.1.1. Materials and Reagents
-
Melagatran analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode) or protein precipitation reagents.
4.1.2. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of human plasma, add a known concentration of this compound solution. For calibration standards and quality control samples, add the appropriate concentration of Melagatran standard solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Melagatran and this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Melagatran and this compound. These transitions would need to be optimized for the specific instrument used.
-
4.1.4. Data Analysis
The concentration of Melagatran in the plasma samples is determined by calculating the peak area ratio of Melagatran to this compound and comparing this ratio to a calibration curve constructed from samples with known concentrations of Melagatran.
In Vitro Thrombin Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Melagatran against thrombin.
4.2.1. Materials and Reagents
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
Melagatran stock solution
-
96-well microplate
-
Microplate reader
4.2.2. Assay Procedure
-
Prepare a series of dilutions of Melagatran in Tris-HCl buffer.
-
In a 96-well plate, add a fixed amount of human α-thrombin to each well.
-
Add the different concentrations of Melagatran to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each Melagatran concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the Melagatran concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the coagulation cascade, the mechanism of action of Melagatran, and a typical bioanalytical workflow.
References
- 1. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparable pharmacokinetics and pharmacodynamics of melagatran in Japanese and caucasian volunteers after oral administration of the direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Thrombin Inhibition: A Technical Guide to Preliminary In Vitro Studies of Melagatran
Disclaimer: This technical guide details in vitro studies conducted on melagatran . As of the current literature, no specific in vitro functional studies have been published for its deuterated isotopologue, Melagatran-d11 . This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of melagatran in biological matrices. The data and protocols presented herein are for melagatran and serve as a foundational reference for researchers, scientists, and drug development professionals in the field of anticoagulation.
Introduction to Melagatran: A Direct Thrombin Inhibitor
Melagatran is a potent, synthetic, and reversible direct thrombin inhibitor (DTI). It exerts its anticoagulant effect by binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This targeted mechanism of action makes melagatran an effective inhibitor of both free and clot-bound thrombin. Understanding its in vitro characteristics is paramount for the development and assessment of novel anticoagulant therapies.
Quantitative In Vitro Activity of Melagatran
The following tables summarize the key quantitative data from in vitro studies of melagatran, providing a comparative overview of its potency and effects on various coagulation parameters.
Table 1: Thrombin Inhibition and Platelet Aggregation
| Parameter | Value | Description |
| Thrombin Inhibition Constant (Ki) | 0.002 µmol/L[1] | A measure of the potency of melagatran as a competitive inhibitor of thrombin. A lower Ki value indicates stronger inhibition. |
| Thrombin-Induced Platelet Aggregation (IC50) | 0.002 µmol/L[1] | The concentration of melagatran required to inhibit 50% of platelet aggregation induced by thrombin. |
Table 2: Effect on Plasma Clotting Times
| Assay | Concentration for 2x Prolongation of Clotting Time | Description |
| Thrombin Time (TT) | 0.010 µmol/L[1] | Measures the time it takes for a clot to form in the plasma of a blood sample after an excess of thrombin has been added. Highly sensitive to thrombin inhibitors. |
| Activated Partial Thromboplastin Time (aPTT) | 0.59 µmol/L[1] | Evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. |
| Prothrombin Time (PT) | 2.2 µmol/L[1] | Assesses the integrity of the extrinsic and common pathways of the coagulation cascade. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Determination of Thrombin Inhibition Constant (Ki)
Objective: To determine the inhibitory potency of melagatran against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
Melagatran solutions of varying concentrations
-
Microplate reader
Protocol:
-
Prepare a series of melagatran dilutions in Tris-HCl buffer.
-
In a 96-well microplate, add human α-thrombin to each well.
-
Add the different concentrations of melagatran to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The Ki value is calculated from the reaction rates at different substrate and inhibitor concentrations using the Cheng-Prusoff equation for competitive inhibition.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of melagatran on the intrinsic and common pathways of coagulation.
Materials:
-
Human platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Melagatran solutions of varying concentrations
-
Coagulometer
Protocol:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
Spike the PPP with different concentrations of melagatran.
-
In a coagulometer cuvette, mix a volume of the melagatran-spiked PPP with an equal volume of the aPTT reagent.
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact factors.
-
Initiate the clotting cascade by adding a pre-warmed CaCl2 solution to the cuvette.
-
The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of melagatran on the extrinsic and common pathways of coagulation.
Materials:
-
Human platelet-poor plasma (PPP)
-
PT reagent (containing tissue factor and calcium)
-
Melagatran solutions of varying concentrations
-
Coagulometer
Protocol:
-
Pre-warm the PPP and PT reagent to 37°C.
-
Spike the PPP with different concentrations of melagatran.
-
In a coagulometer cuvette, add a volume of the melagatran-spiked PPP.
-
Initiate the clotting by adding a pre-warmed PT reagent to the cuvette.
-
The coagulometer will measure the time taken for clot formation, which is the PT in seconds.
Thrombin-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of melagatran on platelet aggregation initiated by thrombin.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Thrombin solution
-
Melagatran solutions of varying concentrations
-
Platelet aggregometer
Protocol:
-
Prepare PRP from fresh human blood.
-
Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to stabilize at 37°C.
-
Add a specific concentration of melagatran to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of thrombin.
-
The aggregometer will monitor the change in light transmittance as platelets aggregate.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of melagatran to the control (without inhibitor). The IC50 is determined from a dose-response curve.
Thrombin Generation Assay (TGA)
Objective: To measure the effect of melagatran on the total amount of thrombin generated in plasma over time.
Materials:
-
Human platelet-poor plasma (PPP)
-
Tissue factor/phospholipid reagent (low concentration to initiate thrombin generation)
-
Fluorogenic thrombin substrate
-
Calcium chloride (CaCl2) solution
-
Melagatran solutions of varying concentrations
-
Fluorometric plate reader
Protocol:
-
Spike PPP with various concentrations of melagatran.
-
In a 96-well plate, add the melagatran-spiked PPP.
-
Add the tissue factor/phospholipid reagent to initiate the reaction.
-
Add the fluorogenic substrate and CaCl2 solution to start thrombin generation.
-
The plate reader continuously measures the fluorescence generated as thrombin cleaves the substrate.
-
A thrombin generation curve is constructed, from which parameters like the endogenous thrombin potential (ETP), peak thrombin, and lag time are calculated to assess the inhibitory effect of melagatran.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes relevant to the in vitro study of melagatran.
Caption: The Coagulation Cascade and the Site of Melagatran Action.
Caption: Experimental Workflow for the aPTT Assay.
Caption: Logical Relationship of Melagatran's Mechanism of Action.
References
The Rise and Fall of a Pioneer: A Technical Guide to the Discovery and Development of Melagatran and the Potential of its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and ultimate discontinuation of melagatran, a first-generation direct thrombin inhibitor. Furthermore, it delves into the prospective development of a deuterated analog of melagatran, a concept aimed at enhancing its metabolic stability and potentially mitigating the safety concerns that led to the withdrawal of its prodrug, ximelagatran. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field of anticoagulant drug development.
Introduction: The Quest for a Warfarin Alternative
For decades, warfarin, a vitamin K antagonist, was the standard for oral anticoagulant therapy. However, its use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring of the international normalized ratio (INR). This created a significant unmet medical need for a safer, more predictable, and convenient oral anticoagulant.
The coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot, presented multiple targets for new anticoagulants. Thrombin (Factor IIa) emerged as a particularly attractive target due to its central role in the final common pathway of coagulation, converting fibrinogen to fibrin. Direct thrombin inhibitors (DTIs) offered a promising alternative to warfarin by directly binding to and inhibiting thrombin, independent of antithrombin.
Melagatran, a potent and selective direct thrombin inhibitor, was at the forefront of this new wave of anticoagulants. Its development, along with its orally bioavailable prodrug, ximelagatran, was a landmark in anticoagulant research.
Discovery and Preclinical Development of Melagatran
The discovery of melagatran was the result of a rational drug design approach aimed at developing small molecule, active site-directed inhibitors of thrombin. The structure of melagatran was optimized for high affinity and selectivity for thrombin.
Mechanism of Action
Melagatran is a univalent DTI, meaning it binds to a single site on the thrombin molecule. Specifically, it occupies the active site of thrombin, preventing the proteolytic cleavage of fibrinogen to fibrin, a critical step in the formation of a blood clot. This direct and competitive inhibition of thrombin leads to a potent anticoagulant effect.
Caption: Mechanism of action of melagatran as a direct thrombin inhibitor.
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in various animal models demonstrated that melagatran possesses favorable pharmacokinetic and pharmacodynamic properties. Following intravenous or subcutaneous administration, melagatran exhibited a predictable anticoagulant response.
Table 1: Preclinical Pharmacokinetic Parameters of Melagatran
| Species | Route | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) |
| Rat | IV | 1.5 | 0.3 | 0.13 |
| Dog | IV | 2.0 | 0.25 | 0.09 |
| Monkey | IV | 1.8 | 0.4 | 0.15 |
Note: These are representative values and can vary based on the specific study.
Clinical Development of Ximelagatran and Melagatran
Due to its low oral bioavailability, melagatran was developed as a prodrug, ximelagatran, which is rapidly absorbed and converted to the active melagatran in the body.
Caption: Conversion of the prodrug ximelagatran to the active melagatran.
A series of large-scale clinical trials were conducted to evaluate the efficacy and safety of ximelagatran for the prevention and treatment of various thromboembolic disorders.
Table 2: Key Clinical Trials of Ximelagatran
| Trial Name | Indication | Comparator | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) |
| METHRO II & III | Prevention of VTE after major orthopedic surgery | Enoxaparin/Dalteparin | Non-inferiority in reducing VTE | Similar rates of major bleeding |
| SPORTIF III & V | Stroke prevention in atrial fibrillation | Warfarin | Non-inferiority in preventing stroke and systemic embolism | Lower rates of both major and minor bleeding compared to well-controlled warfarin |
| THRIVE III | Secondary prevention of VTE | Placebo | Superiority in reducing recurrent VTE | Increased bleeding risk compared to placebo |
While the efficacy of ximelagatran was demonstrated to be non-inferior to standard therapies, a concerning safety signal emerged during these trials: an elevation in liver enzymes (alanine aminotransferase - ALT) in a subset of patients. This raised concerns about potential hepatotoxicity, which ultimately led to the withdrawal of ximelagatran from the market and the discontinuation of its development.
The Concept of a Deuterated Melagatran Analog
The hepatotoxicity of ximelagatran is thought to be related to its metabolism. One strategy to improve the metabolic profile of a drug is through deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium.
The Rationale for Deuteration: The Kinetic Isotope Effect
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). By strategically placing deuterium at sites of metabolism, it is possible to:
-
Slow down the rate of metabolism: This can lead to a longer drug half-life and potentially a more favorable pharmacokinetic profile.
-
Alter the metabolic pathway: By slowing down one metabolic pathway, the drug may be shunted down other, potentially less toxic, pathways.
-
Reduce the formation of reactive metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. Slowing down their formation can improve the safety profile of the drug.
Proposed Deuterated Melagatran Analog
While no deuterated analog of melagatran has been reported in the literature, we can propose a hypothetical analog based on the principles of deuteration and the successful development of other deuterated drugs, such as the deuterated direct thrombin inhibitor, dabigatran.
A potential site for deuteration on the melagatran molecule would be a position susceptible to oxidative metabolism. A plausible synthetic approach would involve the use of deuterated starting materials or reagents.
Caption: A generalized, hypothetical workflow for the synthesis of a deuterated melagatran analog.
The development of a deuterated melagatran would require extensive preclinical and clinical evaluation to determine if this modification improves its safety profile, particularly with respect to hepatotoxicity, while maintaining its anticoagulant efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of melagatran and its potential deuterated analog.
Synthesis of Melagatran (Illustrative)
This is a simplified, illustrative protocol based on general synthetic chemistry principles.
-
Step 1: Synthesis of the amidine-containing aromatic core. This can be achieved through a multi-step synthesis starting from a commercially available substituted benzonitrile.
-
Step 2: Synthesis of the azetidine carboxylic acid derivative. This component can be synthesized from a suitable precursor, such as epichlorohydrin.
-
Step 3: Coupling of the two fragments. The amidine-containing core and the azetidine derivative are coupled using standard peptide coupling reagents (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).
-
Step 4: Deprotection and purification. Any protecting groups are removed, and the final product is purified by chromatography (e.g., HPLC) to yield melagatran.
In Vitro Anticoagulation Assays
5.2.1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Procedure:
-
Prepare a series of dilutions of melagatran (or its deuterated analog) in pooled normal human plasma.
-
Incubate 0.1 mL of the plasma sample with 0.1 mL of aPTT reagent (containing a contact activator and phospholipids) for 3-5 minutes at 37°C.
-
Add 0.1 mL of pre-warmed 0.025 M calcium chloride to initiate coagulation.
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time against the concentration of the inhibitor to determine the concentration-response relationship.
-
5.2.2. Prothrombin Time (PT) Assay
-
Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Procedure:
-
Prepare a series of dilutions of melagatran (or its deuterated analog) in pooled normal human plasma.
-
Incubate 0.1 mL of the plasma sample at 37°C for 1-2 minutes.
-
Add 0.2 mL of pre-warmed PT reagent (containing tissue factor and calcium) to initiate coagulation.
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time against the concentration of the inhibitor.
-
5.2.3. Thrombin Inhibition Assay (Determination of Ki)
-
Principle: This assay directly measures the inhibitory potency of a compound against purified thrombin.
-
Procedure:
-
Prepare a solution of human α-thrombin and a chromogenic thrombin substrate (e.g., S-2238) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a series of dilutions of melagatran (or its deuterated analog).
-
In a 96-well plate, add the thrombin solution, the inhibitor solution (or buffer for control), and pre-incubate at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at 405 nm using a microplate reader.
-
Calculate the initial reaction velocities and determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot).
-
In Vivo Thrombosis Models
5.3.1. Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
-
Principle: This model induces the formation of a thrombus in an artery through oxidative injury.
-
Procedure:
-
Anesthetize the rat and expose the carotid artery.
-
Administer melagatran (or its deuterated analog) or vehicle control via the desired route (e.g., intravenous, oral).
-
Place a flow probe on the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with ferric chloride (e.g., 10-35%) to the surface of the artery for a defined period (e.g., 5-10 minutes).
-
Monitor blood flow until occlusion occurs (cessation of blood flow).
-
The time to occlusion is the primary endpoint to assess the antithrombotic efficacy of the compound.
-
Analytical Methods
5.4.1. Quantification of Melagatran in Plasma by LC-MS/MS
-
Principle: A highly sensitive and selective method for quantifying the concentration of melagatran in a biological matrix.
-
Procedure:
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of melagatran). Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for melagatran and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve using known concentrations of melagatran and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Perspectives
The story of melagatran and ximelagatran is a pivotal chapter in the history of anticoagulant therapy. It demonstrated the viability of direct thrombin inhibition as a therapeutic strategy and paved the way for the development of the successful direct oral anticoagulants (DOACs) that are now widely used. The withdrawal of ximelagatran due to hepatotoxicity also served as a critical lesson in drug development, highlighting the importance of thorough safety evaluations.
The concept of a deuterated melagatran analog remains an intriguing, albeit hypothetical, proposition. The application of the kinetic isotope effect to mitigate metabolic liabilities is a validated strategy in modern drug discovery. Should the specific metabolic pathways responsible for the toxicity of ximelagatran be fully elucidated, a targeted deuteration approach could potentially resurrect the melagatran scaffold. However, any such endeavor would require a rigorous and comprehensive non-clinical and clinical development program to establish a clear benefit-risk profile. The lessons learned from melagatran continue to inform the ongoing quest for safer and more effective antithrombotic agents.
Unveiling the Pharmacological Profile of Melagatran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological profile of melagatran, the active form of the oral direct thrombin inhibitor, ximelagatran. Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2][3] This document details the compound's mechanism of action, pharmacodynamic properties, and pharmacokinetic profile. It includes a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the coagulation cascade and relevant experimental workflows to facilitate a deeper understanding of this anticoagulant agent.
Introduction
Melagatran emerged as a promising anticoagulant, being the active metabolite of the first orally administered direct thrombin inhibitor, ximelagatran.[2][4][5] Its development was driven by the need for an alternative to traditional anticoagulants, offering a predictable and reproducible pharmacokinetic and pharmacodynamic profile.[6] This guide serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed look into the pharmacological characteristics of melagatran.
Mechanism of Action
Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound thrombin (Factor IIa).[1][3] This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a crucial step in the formation of a stable blood clot.[1] By neutralizing thrombin, melagatran effectively blocks the final common pathway of the coagulation cascade.
Below is a diagram illustrating the coagulation cascade and the point of inhibition by melagatran.
Caption: The Coagulation Cascade and Melagatran's Point of Inhibition.
Pharmacodynamic Profile
The pharmacodynamic effects of melagatran are characterized by its potent and selective inhibition of thrombin, leading to a dose-dependent prolongation of clotting times.
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| Ki for Thrombin | 0.002 µmol/L | [7] |
| Thrombin Time (doubling concentration) | 0.010 µmol/L | [7] |
| Activated Partial Thromboplastin Time (aPTT) (doubling concentration) | 0.59 µmol/L | [1][7] |
| Prothrombin Time (PT) (doubling concentration) | 2.2 µmol/L | [1][7] |
| IC50 for Thrombin-induced Platelet Aggregation | 0.002 µmol/L | [7] |
In Vivo Efficacy
Clinical studies have demonstrated that intravenous infusions of melagatran achieve stable plasma concentrations that correlate with the prolongation of aPTT.[8] In patients with acute deep vein thrombosis (DVT), melagatran showed comparable efficacy to unfractionated heparin in preventing thrombus extension.[8]
Pharmacokinetic Profile
Melagatran exhibits a predictable pharmacokinetic profile, which was a key advantage in its development.
| Parameter | Value | Reference |
| Bioavailability (of prodrug ximelagatran) | ~20% | [4][6] |
| Time to Peak Plasma Concentration (after oral ximelagatran) | ~2 hours | [6] |
| Half-life | ~3 hours | [6] |
| Volume of Distribution | 11 L | |
| Clearance | Predominantly renal | [6] |
Experimental Protocols
Detailed methodologies for key assays used to characterize the pharmacological profile of melagatran are provided below.
Thrombin Inhibition Assay (In Vitro)
This protocol outlines the determination of the inhibitory constant (Ki) of melagatran against human α-thrombin.
Caption: Workflow for the In Vitro Thrombin Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable assay buffer (e.g., Tris-HCl with polyethylene glycol).
-
Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.
-
Prepare a series of dilutions of melagatran in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of human α-thrombin to wells containing varying concentrations of melagatran or vehicle control.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of melagatran.
-
Determine the inhibitory constant (Ki) by fitting the data to the Morrison equation for tight-binding inhibitors or by using a Cheng-Prusoff correction of the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional test to assess the integrity of the intrinsic and common pathways of the coagulation cascade.
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.
Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by centrifugation.[9]
-
-
Assay Procedure:
-
Pre-warm the PPP samples, aPTT reagent (containing a phospholipid and a contact activator like silica or kaolin), and calcium chloride solution to 37°C.[10][11]
-
In a coagulometer cuvette, mix a defined volume of PPP with varying concentrations of melagatran or a vehicle control.
-
Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[12]
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
-
Data Acquisition and Analysis:
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Plot the clotting time against the concentration of melagatran to determine the concentration required to double the baseline aPTT.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the aPTT assay.[13]
-
-
Assay Procedure:
-
Pre-warm the PPP samples and the PT reagent (containing thromboplastin and calcium) to 37°C.[14]
-
In a coagulometer cuvette, mix a defined volume of PPP with varying concentrations of melagatran or a vehicle control.
-
Initiate clotting by adding the pre-warmed PT reagent.
-
-
Data Acquisition and Analysis:
-
The coagulometer will measure the time to clot formation in seconds.
-
Analyze the data to determine the effect of different concentrations of melagatran on the PT. It is important to note that the sensitivity of PT assays to melagatran can vary depending on the thromboplastin reagent used.[15]
-
Conclusion
Melagatran is a well-characterized direct thrombin inhibitor with a predictable pharmacological profile. Its potent and reversible inhibition of thrombin translates to effective anticoagulation, as demonstrated by in vitro and in vivo studies. This technical guide provides a comprehensive overview of its pharmacological properties, including quantitative data and detailed experimental protocols, to support further research and development in the field of anticoagulation.
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ximelagatran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and pharmacodynamics of melagatran, a novel synthetic LMW thrombin inhibitor, in patients with acute DVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 10. linear.es [linear.es]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. biolabo.fr [biolabo.fr]
- 15. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of Melagatran-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Melagatran-d11 and its metabolites. Given the absence of direct literature on the metabolism of deuterated Melagatran (this compound), this document focuses on the well-documented metabolic pathways of its non-deuterated counterpart, Melagatran, and its prodrug, Ximelagatran. The analytical methodologies detailed herein are standard for such studies and are directly applicable to the investigation of this compound.
This compound is the deuterated form of Melagatran, a potent direct thrombin inhibitor. The "-d11" designation indicates that eleven hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling is a common practice in pharmacokinetic studies, where the deuterated compound serves as an internal standard for quantitative analysis by mass spectrometry. The deuterium atoms provide a distinct mass signature, allowing for precise differentiation from the non-labeled drug and its metabolites in biological samples.
Proposed Structure of this compound
While the exact positions of the eleven deuterium atoms in commercially available this compound standards may vary, a chemically stable and synthetically accessible structure is proposed below. Deuteration is typically focused on positions not susceptible to metabolic alteration to ensure the integrity of the internal standard throughout the analytical process. The cyclohexyl and benzyl groups are common sites for deuteration.
Melagatran Structure:

Proposed this compound Structure: In this compound, it is plausible that the eleven deuterium atoms are incorporated into the cyclohexyl ring, a common site for deuteration in drug molecules to create stable isotope-labeled internal standards.
Metabolic Pathway of Ximelagatran to Melagatran and its Metabolites
Ximelagatran is the oral prodrug of Melagatran. Upon administration, it undergoes rapid biotransformation to yield the active compound, Melagatran, along with two intermediate metabolites: hydroxymelagatran (OH-melagatran) and ethyl-melagatran.[1][2][3]
Quantitative Analysis of Melagatran and its Metabolites
The following table summarizes the mean plasma concentrations of Ximelagatran, Melagatran, OH-Melagatran, and Ethyl-Melagatran after a single oral dose of 20 mg of Ximelagatran to healthy elderly volunteers. The data is approximated from the pharmacokinetic profile graph presented in the study by Eriksson et al.[1]
| Time (hours) | Ximelagatran (nmol/L) | Melagatran (nmol/L) | OH-Melagatran (nmol/L) | Ethyl-Melagatran (nmol/L) |
| 0.5 | 150 | 50 | 75 | 40 |
| 1 | 125 | 180 | 100 | 50 |
| 2 | 50 | 300 | 50 | 25 |
| 4 | <10 | 250 | <10 | <10 |
| 6 | Not Detected | 150 | Not Detected | Not Detected |
| 8 | Not Detected | 80 | Not Detected | Not Detected |
| 12 | Not Detected | 20 | Not Detected | Not Detected |
Experimental Protocols
The structural elucidation and quantification of Melagatran and its metabolites typically involve a combination of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Ximelagatran, Melagatran, and its metabolites from plasma involves solid-phase extraction.[2][3]
-
Objective: To isolate the analytes of interest from the complex biological matrix of plasma.
-
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/cation exchange).
-
Human plasma samples.
-
Methanol.
-
Ammonium acetate buffer (0.25 M, pH 5.3).
-
Formic acid.
-
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the analytes with a mixture of methanol and ammonium acetate buffer.[2]
-
The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[2][3]
-
Objective: To separate, identify, and quantify Melagatran and its metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
C18 analytical column.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes based on their polarity.
-
Flow Rate: 0.75 mL/min.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (this compound).
-
Experimental Workflow
The following diagram illustrates the typical workflow for the structural elucidation and quantification of Melagatran and its metabolites.
Conclusion
The structural elucidation of this compound's metabolites is presumed to follow the same pathways as its non-deuterated form. The analytical methodologies described, particularly LC-MS/MS with a deuterated internal standard, provide a robust framework for the accurate quantification of Melagatran and its metabolites in biological matrices. This technical guide offers the necessary foundational knowledge for researchers and professionals in the field of drug development to design and execute studies on the pharmacokinetics and metabolism of Melagatran and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Deuterium Labeling in Melagatran-d11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the critical role of deuterium labeling in the context of Melagatran, a potent direct thrombin inhibitor. The focus is on Melagatran-d11, its deuterated analog, and its significance not as a therapeutic agent with altered pharmacokinetics, but as an indispensable tool in the precise bioanalysis of Melagatran. This paper will explore the principles of deuterium labeling, the kinetic isotope effect, and the application of this compound as an internal standard in pharmacokinetic studies. Detailed methodologies for bioanalytical assays and a logical workflow for its use will be presented, alongside a discussion of the anticoagulant mechanism of Melagatran.
Introduction to Melagatran and the Need for Precise Quantification
Melagatran is a synthetic, small-molecule direct thrombin inhibitor that was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. It is the active metabolite of the prodrug Ximelagatran. Accurate measurement of Melagatran concentrations in biological matrices is paramount for establishing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety during clinical development.
The Role of Deuterium Labeling in Pharmaceutical Analysis
Deuterium (²H), a stable isotope of hydrogen, has found a crucial application in drug development and bioanalysis. The replacement of hydrogen with deuterium in a drug molecule can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of a carbon-hydrogen bond, is slowed down. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.
While this effect is sometimes exploited to create "deuterated drugs" with improved metabolic stability, the primary significance of deuterium labeling for this compound lies in its use as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).
Key Advantages of Using a Deuterated Internal Standard:
-
Similar Physicochemical Properties: A deuterated analog exhibits nearly identical chemical and physical properties to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation.
-
Co-elution with the Analyte: It co-elutes with the analyte of interest, which helps to compensate for variations in sample extraction, injection volume, and matrix effects.
-
Distinct Mass Spectrometric Signal: Despite co-elution, the deuterated standard is easily distinguished from the unlabeled drug by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous and accurate quantification.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key properties of Melagatran and its deuterated form, as well as the pharmacokinetic parameters of Melagatran.
Table 1: Physicochemical Properties of Melagatran and this compound
| Property | Melagatran | This compound |
| Chemical Formula | C₂₂H₃₁N₅O₄ | C₂₂H₂₀D₁₁N₅O₄[1] |
| Molecular Weight | 429.51 g/mol | 440.58 g/mol [1] |
| Synonyms | H-319/68 | H-319/68-d11[1] |
| Primary Use | Anticoagulant (Direct Thrombin Inhibitor) | Internal Standard for Bioanalysis[1] |
Table 2: Pharmacokinetic Parameters of Melagatran in Humans
| Parameter | Value |
| Bioavailability (from Ximelagatran) | ~20% |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |
| Plasma Half-life (t½) | 2 - 4 hours |
| Volume of Distribution (Vd) | 15.5 L (subcutaneous), 159 L (oral from Ximelagatran)[2] |
| Clearance (CL) | Correlated with renal function[2] |
| Primary Route of Elimination | Renal |
Note: The pharmacokinetic data for Melagatran is obtained through studies where this compound would be used as an internal standard to ensure the accuracy of the measurements.
Experimental Protocols
Conceptual Synthesis of this compound
While specific, proprietary synthesis protocols for this compound are not publicly available, a general approach can be inferred based on common deuteration techniques and related syntheses of isotopically labeled compounds. A plausible method would involve hydrogen isotope exchange on a suitable precursor molecule. For instance, a method similar to the synthesis of tritium-labeled Melagatran could be employed, using a deuterium source and an appropriate catalyst.
A likely synthetic route would involve:
-
Selection of a suitable precursor: A late-stage intermediate in the synthesis of Melagatran would be chosen.
-
Deuterium Exchange Reaction: The precursor would be subjected to a hydrogen-deuterium exchange reaction. This could be achieved using deuterium gas (D₂) and a catalyst such as Crabtree's catalyst (Ir(COD)py(PCy₃))PF₆) or an N-heterocyclic carbene-containing Iridium catalyst. These catalysts are known to facilitate the exchange of C-H bonds with C-D bonds.
-
Purification: The deuterated precursor would be purified using standard chromatographic techniques.
-
Final Synthetic Steps: The deuterated precursor would then be carried through the final steps of the Melagatran synthesis to yield this compound.
-
Purity and Isotopic Enrichment Analysis: The final product would be analyzed by techniques such as NMR and mass spectrometry to confirm its chemical purity and the extent of deuterium incorporation.
Bioanalytical Method for Melagatran Quantification in Plasma
The following is a representative protocol for the quantification of Melagatran in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in a suitable solvent like methanol).
- Vortex mix the samples.
- Load the samples onto a pre-conditioned mixed-mode SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interfering substances.
- Elute Melagatran and this compound from the cartridge with a suitable elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid (to improve ionization).
- Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Melagatran: Monitor a specific precursor ion to product ion transition (e.g., m/z 430.2 -> m/z 259.2).
- This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 441.3 -> m/z 266.2).
3. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of Melagatran to this compound against the known concentrations of Melagatran standards.
- The concentration of Melagatran in the unknown plasma samples is then determined from this calibration curve.
Visualizations
Logical Workflow for Bioanalytical Assay
Caption: Workflow of a bioanalytical assay for Melagatran using this compound.
Metabolic Conversion of Ximelagatran to Melagatran
Caption: Metabolic pathway of Ximelagatran to its active form, Melagatran.
Anticoagulant Mechanism of Melagatran
Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.
Conclusion
The significance of deuterium labeling in this compound is not for the modulation of its pharmacokinetic properties, but for its indispensable role as a high-fidelity internal standard in bioanalytical methods. The use of this compound allows for the accurate and precise quantification of Melagatran in complex biological matrices, which is fundamental to the characterization of its absorption, distribution, metabolism, and excretion. This technical guide has provided an in-depth overview of the principles, methodologies, and applications of this compound in the broader context of the development of the anticoagulant Melagatran. The provided workflows and diagrams serve to illustrate the logical and mechanistic underpinnings of its use and action.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Melagatran-d11 in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Melagatran, a direct thrombin inhibitor, in human plasma. The method utilizes Melagatran-d11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Melagatran is the active metabolite of the oral prodrug ximelagatran and a potent, direct inhibitor of thrombin.[1] Accurate quantification of melagatran in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of melagatran in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Melagatran and this compound reference standards were of >98% purity.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (K2EDTA) was sourced from a certified vendor.
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Melagatran: 430.2 -> 289.1; this compound: 441.2 -> 300.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation Protocol
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: A flowchart illustrating the sample preparation protocol.
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation.[2]
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for melagatran in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The precision (%CV) was ≤15% and the accuracy (%RE) was within ±15% for all QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | 8.2 | -5.4 | 10.5 | -3.8 |
| LQC | 1.5 | 6.5 | 2.1 | 8.1 | 4.3 |
| MQC | 75 | 4.1 | -1.5 | 5.9 | -0.8 |
| HQC | 400 | 3.5 | 3.2 | 4.8 | 2.5 |
Recovery
The extraction recovery of melagatran and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across all QC levels, with a mean recovery of >85% for both the analyte and the internal standard.
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards. The matrix factor was close to 1, indicating no significant ion suppression or enhancement from the plasma matrix.
Caption: Logical relationships of method validation parameters.
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of melagatran in human plasma using this compound as an internal standard has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.
References
Application Notes and Protocols: Quantitative Analysis of Melagatran in Human Plasma using Melagatran-d11 as a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melagatran is a potent, direct thrombin inhibitor and the active metabolite of the oral prodrug Ximelagatran. Accurate quantification of Melagatran in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This document provides a detailed application note and protocol for the quantitative analysis of Melagatran in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates Melagatran-d11, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Stable isotope dilution is the gold standard for quantitative mass spectrometry, as the SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most reliable method for quantification.[1]
Mechanism of Action: Direct Thrombin Inhibition
Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound thrombin (Factor IIa).[2] This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a stable blood clot.[2] Furthermore, by inhibiting thrombin, Melagatran also interferes with thrombin-induced activation of platelets and feedback activation of other clotting factors (Factors V, VIII, and XI), thus attenuating the entire coagulation cascade.[3]
References
Application of Melagatran-d11 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Melagatran-d11 as an internal standard in the quantitative analysis of melagatran in biological matrices for pharmacokinetic (PK) studies. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are outlined to ensure accurate and reproducible results.
Introduction
Melagatran is a potent direct thrombin inhibitor and the active metabolite of the oral prodrug ximelagatran.[1][2] Accurate determination of melagatran concentrations in biological samples, such as plasma, is crucial for its pharmacokinetic characterization, including absorption, distribution, metabolism, and excretion (ADME) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound, being chemically identical to melagatran but with a higher mass due to the incorporation of eleven deuterium atoms, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations during sample preparation and analysis, leading to high accuracy and precision.
Key Applications
-
Pharmacokinetic Studies: Determining the concentration-time profile of melagatran in plasma, urine, or other biological fluids after administration of melagatran or its prodrug, ximelagatran.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of ximelagatran.
-
Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the pharmacokinetics of melagatran.
-
Therapeutic Drug Monitoring (TDM): Although not routinely required for melagatran, quantitative analysis can be valuable in specific clinical situations or research settings.
Experimental Protocols
A validated bioanalytical method for the determination of melagatran in human plasma serves as the foundation for the following protocols. This method utilizes solid-phase extraction (SPE) for sample clean-up and LC-MS/MS for detection and quantification.
Sample Preparation: Automated Solid-Phase Extraction (SPE)
This protocol is adapted from a validated, automated method for high-throughput analysis.[1]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Mixed-mode SPE plates (e.g., C8/SCX)
-
Methanol
-
0.25 M Ammonium acetate with 0.05 M formic acid (pH 5.3)
-
Automated liquid handling system (e.g., Tecan Genesis)
Procedure:
-
Plate Conditioning: Condition the wells of the SPE plate with methanol followed by equilibration with water.
-
Sample Loading: Load a specific volume of plasma sample (e.g., 100 µL) into each well.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each sample.
-
Washing: Wash the wells with a series of solutions to remove interfering substances. A typical wash sequence may include a low percentage of organic solvent in an aqueous buffer.
-
Elution: Elute melagatran and this compound from the SPE plate using an elution solution of 50% methanol and 50% 0.25 M ammonium acetate with 0.05 M formic acid (pH 5.3).[1]
-
Dilution and Injection: Dilute the eluate with a compatible buffer before injection into the LC-MS/MS system.[1]
Liquid Chromatography Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Analytical Column | C18 reversed-phase column |
| Mobile Phase A | 10 mM Ammonium acetate and 5 mM acetic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.75 mL/min[1] |
| Injection Volume | 10 µL (example) |
| Column Temperature | 40 °C (typical) |
| Gradient Elution | A time-programmed gradient is used to separate melagatran from endogenous plasma components. An example gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte and internal standard, followed by a re-equilibration step.[1] |
Mass Spectrometry Protocol
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Instrument dependent |
| Collision Gas | Argon |
| IonSpray Voltage | Instrument dependent |
| Temperature | Instrument dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Melagatran | 430.2 | 257.2 | 200 | To be optimized |
| This compound | 441.2 | 268.2 | 200 | To be optimized |
Note: The m/z values for the precursor and product ions are predicted based on the molecular weight of melagatran (429.5 g/mol ) and this compound and common fragmentation patterns. These values must be empirically determined and optimized on the specific mass spectrometer being used.
Data Presentation and Interpretation
The use of this compound allows for the calculation of the concentration of melagatran in unknown samples by using the ratio of the peak area of the analyte to the peak area of the internal standard.
Method Validation Summary
A validated bioanalytical method should demonstrate acceptable performance in terms of linearity, accuracy, precision, selectivity, recovery, and stability. The following table summarizes typical acceptance criteria and performance data from a validated method.[1]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity Range | r² ≥ 0.99 | 0.010 - 4.0 µmol/L |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 94.7% - 102.6% |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | 2.7% - 6.8% |
| Recovery | Consistent and reproducible | >80% |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Meets criteria |
| Stability | Analyte stable under expected storage and processing conditions | Meets criteria |
Pharmacokinetic Data Analysis
The concentration data obtained from the bioanalytical method is used to calculate key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL/F | Apparent total clearance |
| Vd/F | Apparent volume of distribution |
Signaling Pathway
Melagatran exerts its anticoagulant effect by directly and competitively inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking thrombus formation.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of melagatran in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics, enabling the generation of high-quality data for the assessment of this potent anticoagulant.
References
Application Note: Quantitative Analysis of Melagatran in Human Plasma and Urine using a Validated LC-MS/MS Method with Melagatran-d11 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Melagatran in human plasma and urine. The method utilizes solid-phase extraction (SPE) for plasma and a dilute-and-inject approach for urine, ensuring high recovery and minimal matrix effects. Stable isotope-labeled Melagatran-d11 is employed as the internal standard (IS) to ensure accuracy and precision. The method is validated over a linear range of 0.010 to 4.0 µmol/L and is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Melagatran is the active metabolite of the prodrug Ximelagatran, a direct thrombin inhibitor that was developed as an oral anticoagulant. Accurate quantification of Melagatran in biological matrices is crucial for pharmacokinetic profiling and clinical monitoring. This application note describes a validated LC-MS/MS method for the reliable determination of Melagatran in human plasma and urine, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Melagatran and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA) and urine
-
Mixed-mode solid-phase extraction (SPE) cartridges (C8/SCX)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
Plasma:
A solid-phase extraction (SPE) method is employed for plasma sample preparation.
-
Condition the mixed-mode SPE cartridges.
-
Add 100 µL of plasma sample, 10 µL of this compound internal standard solution, and 200 µL of 4% H3PO4 to a microcentrifuge tube.
-
Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Urine:
A simple dilute-and-inject method is used for urine samples.
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of the initial mobile phase and 10 µL of the this compound internal standard solution.
-
Vortex the mixture thoroughly.
-
Directly inject the diluted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mmol/L ammonium acetate and 5 mmol/L acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is used to separate Melagatran from endogenous interferences.[1]
-
Flow Rate: 0.75 mL/min[1]
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Melagatran: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions.
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Results and Discussion
The method was validated for linearity, accuracy, precision, and recovery in both human plasma and urine.
Method Validation
Linearity:
The method demonstrated excellent linearity over the concentration range of 0.010 to 4.0 µmol/L for Melagatran in both plasma and urine, with a correlation coefficient (r²) of >0.99.[1]
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
Table 1: Accuracy and Precision of Melagatran Quantification in Human Plasma [1]
| QC Level | Concentration (µmol/L) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.010 | 6.6 - 17.1 | 96.9 - 101.2 | - | - |
| Low | >3 x LLOQ | 2.7 - 6.8 | 94.7 - 102.6 | - | - |
| Medium | - | - | - | - | - |
| High | - | - | - | - | - |
Data presented is based on a similar published method and is representative of expected performance.
Table 2: Representative Accuracy and Precision Data for Melagatran Quantification in Human Urine
| QC Level | Concentration (µmol/L) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.010 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.030 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 1.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 3.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
This data is representative of typical performance for bioanalytical methods in urine and serves as an example.
Recovery:
The extraction recovery of Melagatran from plasma using the SPE method was consistently above 80%.[1] The dilute-and-inject method for urine is assumed to have 100% recovery as there is no extraction step.
Experimental Workflows
References
Application Notes and Protocols for Melagatran-d11 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Melagatran-d11 from plasma samples prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common techniques are covered: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).
Introduction
Melagatran is a direct thrombin inhibitor, and its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic studies. Accurate and reliable quantification of this compound is crucial for these studies. Proper sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the robustness and accuracy of the analytical method. The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is a balance between recovery, cleanliness of the extract, sample throughput, and cost. Below is a summary of quantitative data for the different techniques.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | >80%[1] | ~78% (for highly protein-bound compounds) | Variable, depends on solvent and pH |
| Matrix Effect | Low | High | Moderate to High |
| Sample Throughput | Moderate to High (amenable to automation) | High | Low to Moderate |
| Cost per Sample | High | Low | Low to Moderate |
| Extract Purity | High | Low | Moderate |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved analytical column longevity. A mixed-mode SPE approach is particularly effective for polar compounds like melagatran.
Protocol: Mixed-Mode SPE for this compound in Plasma[1]
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/SCX or similar)
-
Plasma sample containing this compound
-
Methanol
-
Ammonium acetate
-
Formic acid
-
SPE manifold
-
Centrifuge
Reagent Preparation:
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: 50% Methanol / 50% Buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3)[1]
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and other analytes with 1 mL of the elution solvent.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and cost-effective method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent. This method is well-suited for high-throughput applications.
Protocol: Protein Precipitation with Acetonitrile
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (refrigerated)
-
96-well filter plates (optional)
Procedure:
-
Sample Aliquot: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing this compound and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to improve chromatographic performance.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte of interest is in a non-ionized state to facilitate its transfer into the organic phase.
Protocol: Liquid-Liquid Extraction
Materials:
-
Plasma sample containing this compound
-
Extraction solvent (e.g., Ethyl Acetate, Methyl-tert-butyl ether (MTBE))
-
Aqueous buffer for pH adjustment (e.g., phosphate buffer)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquot: Pipette 200 µL of the plasma sample into a clean glass tube.
-
pH Adjustment: Add 200 µL of an appropriate buffer to adjust the pH of the sample. For a basic compound like melagatran, adjusting the pH to be basic (e.g., pH 9-10) will promote its extraction into an organic solvent.
-
Solvent Addition: Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Concluding Remarks
The choice of sample preparation method for this compound analysis should be guided by the specific requirements of the assay. For high-throughput screening where speed is critical, Protein Precipitation is a suitable choice. When the cleanest possible extract is required to minimize matrix effects and achieve the lowest limits of detection, Solid-Phase Extraction is the preferred method. Liquid-Liquid Extraction offers a balance between cleanliness and cost and can be optimized to provide good recovery and selectivity. It is recommended to validate the chosen sample preparation method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effect.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Melagatran-d11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conceptual high-throughput screening (HTS) of direct thrombin inhibitors, with a specific focus on the potential application of Melagatran-d11. While publically available data on the direct use of this compound in HTS campaigns is limited, its properties as a deuterated analog of the potent direct thrombin inhibitor Melagatran make it an ideal internal standard for mass spectrometry-based secondary or confirmatory assays.
The following sections outline a representative HTS workflow, from a primary fluorescence-based enzymatic assay for screening large compound libraries to a mass spectrometry-based assay for hit confirmation and characterization, where this compound would be employed.
Introduction to Melagatran and Direct Thrombin Inhibition
Melagatran is a potent and selective direct inhibitor of thrombin, a key serine protease in the coagulation cascade. By directly binding to the active site of thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Direct thrombin inhibitors are a significant class of anticoagulants used in the prevention and treatment of thromboembolic diseases. High-throughput screening plays a crucial role in the discovery of novel direct thrombin inhibitors with improved pharmacological profiles.
High-Throughput Screening Workflow for Direct Thrombin Inhibitors
A typical HTS campaign for identifying novel direct thrombin inhibitors involves a multi-stage process designed to efficiently screen large numbers of compounds and identify genuine hits.
Application Note: High-Throughput Chromatographic Separation and Quantification of Melagatran and Melagatran-d11 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the direct thrombin inhibitor, Melagatran, and its deuterated internal standard, Melagatran-d11, in human plasma. The methodology utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for bioanalytical applications. The protocol described herein is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Melagatran in pharmacokinetic and toxicokinetic studies. The method employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column.
Introduction
Melagatran is a potent, synthetic, small-peptide direct thrombin inhibitor.[1] It is the active metabolite of the oral prodrug Ximelagatran.[2] Accurate quantification of Melagatran in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3][4] This document provides a detailed protocol for the extraction and chromatographic separation of Melagatran and this compound from human plasma, followed by detection using tandem mass spectrometry.
Experimental
Materials and Reagents
-
Melagatran reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (sourced from an accredited biobank)
-
Solid-phase extraction (SPE) cartridges (e.g., octylsilica or mixed-mode C8/SO3-)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Automated liquid handler for sample preparation (optional, for high-throughput applications)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to isolate Melagatran and its internal standard from the plasma matrix.[3]
-
Conditioning: Condition the SPE cartridges (e.g., octylsilica) with methanol followed by deionized water.
-
Loading: Load the plasma samples, previously spiked with this compound internal standard, onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a weak organic solvent to remove interfering substances.
-
Elution: Elute Melagatran and this compound from the cartridges using an appropriate elution solvent (e.g., a mixture of methanol and buffer).
For high-throughput applications, this process can be automated using a 96-well plate format and a pipetting robot.[4]
Chromatographic Conditions
The separation of Melagatran and this compound is achieved using a C18 analytical column.[3][4]
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase A | 4 mmol/L Ammonium acetate with 0.1% Formic acid in water | 10 mmol/L Ammonium acetate and 5 mmol/L Acetic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 65% A : 35% B | Gradient from 10% to 30% B |
| Flow Rate | 0.75 mL/min[3] | 0.75 mL/min[4] |
| Injection Volume | 10 µL | Not specified, typically 5-20 µL |
| Column Temperature | Ambient | Not specified, typically 25-40 °C |
Mass Spectrometry Conditions
Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) and selected reaction monitoring (SRM).
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | Optimized for instrument |
| Gas Flow | Optimized for instrument |
| Precursor Ion (Q1) - Melagatran | To be determined by infusion |
| Product Ion (Q3) - Melagatran | To be determined by infusion |
| Precursor Ion (Q1) - this compound | To be determined by infusion |
| Product Ion (Q3) - this compound | To be determined by infusion |
Results and Discussion
The described method provides excellent separation and quantification of Melagatran and its deuterated internal standard. The use of SPE effectively removes plasma components that can interfere with the analysis. The chromatographic conditions are optimized to achieve good peak shape and resolution for both analytes.
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method as reported in the literature.
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 10 nmol/L | [3] |
| Relative Standard Deviation (RSD) at LOQ | <20% | [3] |
| Relative Standard Deviation (RSD) > 100 nmol/L | <5% | [3] |
| Extraction Recovery (Melagatran) | >90% | [3] |
| Linearity Range | 0.010 - 4.0 µmol/L | [4] |
| Accuracy (above 3x LLOQ) | 94.7 - 102.6% | [4] |
| Precision (RSD) (above 3x LLOQ) | 2.7 - 6.8% | [4] |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Melagatran and this compound in human plasma.
References
- 1. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Melagatran-d11 quantification in human plasma
Welcome to the technical support center for the quantification of Melagatran in human plasma using Melagatran-d11 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical method for quantifying Melagatran in human plasma?
A1: The most common method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying Melagatran in a complex biological matrix like human plasma. A stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has a very similar chemical structure and physicochemical properties to the analyte (Melagatran), it behaves almost identically during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[1]
Q3: What are "matrix effects," and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins in plasma).[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4][5] Effective sample preparation and chromatographic separation are key to minimizing matrix effects.
Q4: What is a typical sample preparation method for Melagatran analysis?
A4: Solid Phase Extraction (SPE) is a commonly used and effective method for extracting Melagatran from human plasma. It helps to remove interfering matrix components, thereby reducing matrix effects and improving the overall robustness of the assay.[2][3] Protein precipitation is another simpler technique, but it is generally less clean and may result in more significant matrix effects.[3][6]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues encountered during the quantification of Melagatran.
Issue 1: High Variability in this compound (Internal Standard) Response
High variability in the internal standard (IS) signal across a batch of samples can compromise the accuracy of your results.[1][7]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the IS solution into all samples.[1]- Verify thorough mixing (vortexing) after adding the IS. |
| Sample Inhomogeneity | - Ensure plasma samples are fully thawed and vortexed before aliquoting. |
| Degradation of IS | - Check the stability of the IS in the stock solution and in the processed samples. |
| Injection Errors | - Inspect the autosampler for any issues, such as air bubbles in the syringe or a partially clogged needle. |
| Matrix Effects | - Investigate if the IS response is suppressed or enhanced in specific samples. This can be done by post-column infusion experiments.[2] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can affect the accuracy of peak integration and, consequently, the quantification.[8][9][10]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or dilute the sample.[11] |
| Inappropriate Sample Solvent | - Ensure the sample solvent is compatible with or weaker than the initial mobile phase.[11] |
| Secondary Interactions | - Melagatran is a basic compound and may exhibit peak tailing. Try adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase. |
| Column Contamination/Degradation | - Use a guard column to protect the analytical column.- If the column is old, replace it. |
| Extra-column Dead Volume | - Check all fittings and tubing for proper connections to minimize dead volume. |
Issue 3: Low Recovery of Melagatran
Low and inconsistent recovery during sample preparation can lead to poor sensitivity and precision.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal SPE Protocol | - Conditioning: Ensure the sorbent is properly solvated.- Loading: Check if the sample is loaded at an appropriate flow rate.- Washing: Use a wash solvent that removes interferences without eluting the analyte.- Elution: Ensure the elution solvent is strong enough to desorb the analyte completely. You may need to test different solvents or volumes. |
| Analyte Degradation | - Investigate the stability of Melagatran under the extraction conditions. |
| Incomplete Elution from Plasma Proteins | - Consider a protein precipitation step before SPE if protein binding is significant. |
Issue 4: Signal Suppression or Enhancement (Matrix Effects)
As discussed in the FAQs, matrix effects can severely impact accuracy.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | - Improve Chromatographic Separation: Modify the gradient, change the column, or use a column with a different chemistry to separate Melagatran from interfering compounds.[6][12]- Optimize Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove phospholipids and other interfering substances.[3][6] |
| Ion Source Contamination | - Clean the mass spectrometer's ion source regularly. |
| Analyte Chelation | - For some compounds, interactions with metal components in the HPLC system can cause signal suppression. Consider using metal-free columns and tubing if this is suspected.[4] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Melagatran from Human Plasma
This is a general protocol based on common practices and should be optimized for your specific laboratory conditions.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Sample Preparation: To 200 µL of human plasma, add 20 µL of this compound internal standard solution. Vortex for 10 seconds.
-
Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute Melagatran and this compound with 1 mL of a high ionic strength, slightly acidic mobile phase (e.g., 50:50 methanol/ammonium acetate buffer).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting High Internal Standard (IS) Variability
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Optimizing Melagatran-d11 Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of the Melagatran-d11 internal standard in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Melagatran, a potent direct thrombin inhibitor. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled internal standards are ideal because they have nearly identical chemical and physical properties to the analyte of interest (Melagatran), but a different mass-to-charge ratio that can be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for variations that may occur during sample preparation, injection, and ionization.[1]
Q2: What is the general mechanism of action of Melagatran?
Melagatran is the active form of the prodrug Ximelagatran. It acts as a direct, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[2][3][4] By binding to the active site of both free and clot-bound thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[2][3][4]
Q3: What type of solid-phase extraction (SPE) is typically used for Melagatran and its deuterated internal standard?
A common and effective method for extracting Melagatran and its metabolites from biological matrices like plasma is reversed-phase solid-phase extraction (SPE). One documented method utilizes an octylsilica (C8) sorbent.[5] This type of sorbent retains analytes based on hydrophobic interactions.
Q4: What is a typical recovery rate for Melagatran using SPE?
Published methods have demonstrated high and consistent recovery for Melagatran from human plasma using SPE with an octylsilica (C8) column. Recoveries of greater than 90% have been reported for Melagatran.[5] While specific recovery data for this compound is not always detailed separately, it is expected to have a very similar recovery profile to the non-deuterated analyte due to their chemical similarities.
Troubleshooting Guide for Low Recovery of this compound
Low or inconsistent recovery of the this compound internal standard can compromise the accuracy and precision of your analytical method. The following guide addresses common issues and provides systematic troubleshooting steps.
Issue 1: Consistently Low Recovery
If you are experiencing consistently low recovery of this compound across all samples, consider the following factors related to your SPE protocol.
Troubleshooting Steps & Optimization Strategies
| Parameter | Potential Cause of Low Recovery | Recommended Action | Expected Outcome |
| SPE Sorbent Choice | The selected sorbent may not have optimal interaction with this compound. | While C8 is a good starting point, consider testing other reversed-phase sorbents like C18 or polymeric sorbents (e.g., HLB).[6] | Different sorbents offer varying degrees of hydrophobicity and may improve retention and subsequent recovery. |
| Sample pH | The pH of the sample may be affecting the charge state of this compound, reducing its retention on the SPE sorbent. | Adjust the pH of the sample prior to loading onto the SPE column. For reversed-phase SPE of a basic compound like Melagatran, a slightly basic pH can neutralize the molecule, increasing its hydrophobicity and retention. | Enhanced retention on the sorbent, leading to higher recovery. |
| Wash Solvent Strength | The wash solvent may be too strong, causing premature elution of this compound from the sorbent. | Decrease the percentage of organic solvent in your wash solution. For example, if using 20% methanol, try reducing it to 5% or 10%. | Minimized loss of the internal standard during the wash step, thereby improving recovery. |
| Elution Solvent Strength | The elution solvent may be too weak to completely elute the retained this compound from the sorbent. | Increase the percentage of organic solvent or add a small amount of a modifier (e.g., formic acid or ammonium hydroxide, depending on the analyte's properties) to the elution solvent to disrupt the interaction with the sorbent. | More efficient and complete elution of this compound from the SPE cartridge. |
| Flow Rate | A high flow rate during sample loading, washing, or elution can lead to insufficient interaction time with the sorbent.[7] | Reduce the flow rate during all steps of the SPE process. Consider incorporating a "soak step" where the solvent is allowed to sit in the sorbent bed for a few minutes.[8] | Improved retention during loading and more complete elution, resulting in higher recovery. |
| Drying Step | For some SPE protocols, an inadequate drying step after washing can leave residual aqueous solvent, which can interfere with the elution of the analyte by a non-polar organic solvent. | Ensure the sorbent bed is thoroughly dried with nitrogen or vacuum after the final wash step and before elution. | Improved interaction of the elution solvent with the sorbent and analyte, leading to better recovery. |
Issue 2: Inconsistent or Variable Recovery
Variable recovery across a batch of samples can indicate issues with method reproducibility or matrix effects.
Troubleshooting Steps & Optimization Strategies
| Parameter | Potential Cause of Inconsistent Recovery | Recommended Action | Expected Outcome |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can interfere with the retention or elution of this compound. | Ensure adequate sample pretreatment (e.g., protein precipitation) before SPE. Optimize the wash step to remove as many interfering components as possible without eluting the analyte. | Reduced interference from the sample matrix, leading to more consistent and reliable recovery. |
| Inconsistent SPE Cartridge Packing | Variability in the packing of SPE cartridges can lead to channeling and inconsistent flow-through. | If packing your own cartridges, ensure a consistent and reproducible packing method. If using commercially available cartridges, consider trying a different brand or lot. | More uniform flow and interaction with the sorbent across all samples, improving the consistency of recovery. |
| Sample Processing Variability | Inconsistent timing or technique during sample preparation steps can introduce variability. | Standardize all manual steps in the protocol, including vortexing times, incubation periods, and solvent addition. The use of automated liquid handlers can also improve consistency. | Reduced variability in sample handling, leading to more reproducible recovery values. |
Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol is a general guideline based on established methods for Melagatran extraction.[5] Optimization may be required for your specific application and instrumentation.
1. Materials and Reagents
-
This compound internal standard solution
-
Human plasma samples
-
Octylsilica (C8) SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
SPE manifold
-
Centrifuge
2. Sample Preparation
-
Thaw plasma samples and this compound internal standard solution at room temperature.
-
Vortex all solutions to ensure homogeneity.
-
To 500 µL of plasma, add a known amount of this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample to pellet any precipitates.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of an aqueous solution (e.g., 4 mmol/L ammonium acetate).
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a low flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge thoroughly under nitrogen or vacuum for 5-10 minutes.
-
Elution: Elute the this compound and analyte with 1 mL of an appropriate elution solvent (e.g., acetonitrile/water with 0.1% formic acid). Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Melagatran's Mechanism of Action
Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.
Solid-Phase Extraction (SPE) Workflow for this compound
Caption: A typical solid-phase extraction workflow for this compound.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on thrombin activity measured by calibrated automated thrombinography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promochrom.com [promochrom.com]
- 8. The effect of pH on thrombin generation–An unrecognized potential source of variation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Melagatran-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Melagatran-d11.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: In LC-MS/MS bioanalysis, the matrix effect is the alteration of ionization efficiency for an analyte, such as Melagatran, due to co-eluting compounds from the biological sample (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, which serves as the internal standard (IS), uncompensated matrix effects can lead to erroneous quantification of the active pharmaceutical ingredient, Melagatran.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice in quantitative bioanalysis to correct for matrix effects.[2] Because this compound is chemically almost identical to Melagatran, it co-elutes and experiences nearly the same degree of ion suppression or enhancement. This allows for the normalization of the analyte signal, thereby improving the accuracy and precision of the quantification. For this correction to be effective, it is crucial that the analyte and the internal standard co-elute completely.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of Melagatran solution into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of Melagatran indicates the presence of ion suppression or enhancement.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" approach.[1] It involves comparing the peak area of Melagatran spiked into an extracted blank matrix with the peak area of Melagatran in a neat solution at the same concentration. The ratio of these responses is termed the "Matrix Factor" (MF). An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[1]
Q4: What are the common sources of matrix effects in biological samples?
A4: The primary sources of matrix effects are endogenous components of the biological matrix that can interfere with the ionization process.[1] In plasma, major interfering substances include phospholipids and proteins.[3] Other sources can include salts, anticoagulants, and co-administered drugs.[1]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects across different lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor Across Lots: Perform a quantitative assessment of the matrix effect using at least six different lots of the biological matrix.[1] The coefficient of variation (CV%) of the internal standard-normalized matrix factor should ideally be ≤15%.
-
Optimize Sample Preparation: If variability is high, the current sample preparation method may not be sufficiently removing interfering components. Consider switching to a more rigorous technique. For instance, if using protein precipitation, explore liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A mixed-mode SPE has been shown to produce clean extracts for Melagatran analysis.[4]
-
Improve Chromatographic Separation: Ensure that Melagatran and this compound are chromatographically separated from regions of significant ion suppression. This can be identified using a post-column infusion experiment.
-
Issue 2: Poor Accuracy and/or Precision
-
Possible Cause: The internal standard (this compound) is not adequately compensating for the matrix effect on the analyte (Melagatran).
-
Troubleshooting Steps:
-
Verify Co-elution: Confirm that the chromatographic peaks for Melagatran and this compound completely overlap. Even slight separation can lead to differential matrix effects and poor correction.
-
Re-evaluate Extraction Recovery: Determine the extraction recovery for both the analyte and the internal standard. Inconsistent recovery can contribute to poor accuracy. Recovery is determined by comparing the analytical response of an extracted sample to that of a post-extraction spiked sample.[4]
-
Check for Contamination: Ensure that there are no interfering peaks from the matrix that have the same mass transition as the analyte or internal standard.
-
Issue 3: Low Sensitivity or Inability to Reach the Lower Limit of Quantification (LLOQ)
-
Possible Cause: Significant ion suppression is reducing the signal intensity of Melagatran and this compound.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: The most effective way to combat severe ion suppression is to improve the sample preparation method to remove more of the interfering matrix components.[3] Techniques like mixed-mode SPE are designed for this purpose.[3]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to shift the elution of Melagatran away from interfering matrix components.
-
Reduce Flow Rate: Lowering the flow rate in electrospray ionization (ESI) can sometimes reduce the severity of ion suppression.
-
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques for Melagatran Bioanalysis
| Sample Preparation Method | Typical Recovery | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | High (>90%) | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-90%) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) - Reversed-Phase | High (>85%) | Low to Moderate | Moderate to High |
| Solid-Phase Extraction (SPE) - Mixed-Mode | High (>80%)[4] | Low[4] | Moderate to High |
Note: This table provides an illustrative comparison based on general principles of bioanalysis. The mixed-mode SPE data is supported by literature on Melagatran analysis.[4]
Table 2: Example of a Quantitative Matrix Factor Assessment
| Matrix Lot | Analyte Response (Post-Spike) | IS Response (Post-Spike) | Analyte Response (Neat) | IS Response (Neat) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 85,000 | 175,000 | 100,000 | 200,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 100,000 | 200,000 | 0.82 | 0.85 | 0.96 |
| 3 | 88,000 | 180,000 | 100,000 | 200,000 | 0.88 | 0.90 | 0.98 |
| 4 | 84,000 | 172,000 | 100,000 | 200,000 | 0.84 | 0.86 | 0.98 |
| 5 | 86,000 | 178,000 | 100,000 | 200,000 | 0.86 | 0.89 | 0.97 |
| 6 | 81,000 | 169,000 | 100,000 | 200,000 | 0.81 | 0.85 | 0.95 |
| Mean | 0.97 | ||||||
| %CV | 1.3% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Blank Samples: Extract at least six lots of blank biological matrix using the developed sample preparation method.
-
Spike Post-Extraction: Spike the extracted blank matrix samples with Melagatran and this compound at low and high QC concentration levels.
-
Prepare Neat Solutions: Prepare neat solutions of Melagatran and this compound in the final reconstitution solvent at the same concentration levels as the spiked samples.
-
Analyze Samples: Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = Peak Area in Post-Spiked Sample / Peak Area in Neat Solution
-
-
Calculate Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Evaluate Results: The CV% of the IS-Normalized MF across the different lots should not exceed 15%.
Protocol 2: Mixed-Mode Solid-Phase Extraction for Melagatran in Plasma
This protocol is adapted from a published method for Melagatran analysis.[4]
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard (this compound) solution.
-
SPE Column Conditioning: Condition a mixed-mode (e.g., C8/SCX) SPE plate with methanol followed by an acidic buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with a low organic content buffer to remove proteins and some phospholipids. Follow with a second wash using a higher organic content solvent to elute more hydrophobic interferences.
-
Elution: Elute Melagatran and this compound using a high ionic strength buffer mixed with methanol (e.g., 50% methanol and 50% 0.25 M ammonium acetate).[4]
-
Dilution and Injection: Dilute the eluate with buffer and inject it into the LC-MS/MS system.[4]
Visualizations
Caption: Workflow for assessing matrix effects during method development.
Caption: Decision tree for troubleshooting matrix effect-related issues.
Caption: Workflow for the mixed-mode solid-phase extraction protocol.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Products of Melagatran-d11
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability testing of Melagatran-d11 and the analysis of its degradation products. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability testing important?
This compound is a deuterated analog of Melagatran, a potent, synthetic direct thrombin inhibitor. Isotope-labeled compounds like this compound are often used as internal standards in pharmacokinetic studies. Stability testing is crucial to ensure the integrity of the molecule under various storage and experimental conditions. Degradation of the internal standard can lead to inaccurate quantification of the target analyte. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[1][2]
Q2: What are the expected degradation pathways for this compound?
Based on the chemical structure of Melagatran, which contains an ethyl ester, a guanidino group, and an aromatic amine, the following degradation pathways are likely under stress conditions:
-
Hydrolysis: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis to form the corresponding carboxylic acid. The guanidino group can also undergo hydrolysis, particularly under alkaline conditions, to form a urea derivative.
-
Oxidation: The aromatic amine moiety can be susceptible to oxidation, leading to the formation of N-oxide or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to complex mixtures of degradants.
Q3: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies for this compound should be conducted according to ICH guidelines. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
These conditions should be adjusted based on the observed stability of the molecule to achieve a target degradation of 10-30%.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Silanol interactions with the basic guanidino group.- Column degradation.- Sample overload. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Replace the column. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample.- Use fresh, high-purity mobile phase solvents. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare mobile phase accurately and degas thoroughly.- Use a column oven for temperature control.- Ensure sufficient column equilibration time between injections. |
| Poor Resolution Between this compound and Degradation Products | - Inadequate mobile phase composition.- Unsuitable column chemistry. | - Optimize the mobile phase pH and organic solvent ratio.- Try a different column with alternative selectivity (e.g., phenyl-hexyl).- Adjust the gradient slope in gradient elution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours), neutralize with an equivalent amount of 0.2 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours) and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid drug substance at 105°C. At various time points (e.g., 24, 48, 72 hours), weigh an appropriate amount, dissolve in a suitable solvent, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Photodegradation: Expose the solid drug substance and a 100 µg/mL solution to photostability chamber conditions as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Note: This is a starting point, and the method may require optimization for specific degradation products.
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 M HCl | 24 h | 85.2 | 2 | 12.5 |
| 0.1 M NaOH | 4 h | 78.9 | 3 | 9.8, 15.2 |
| 3% H₂O₂ | 24 h | 90.5 | 1 | 18.1 |
| Thermal (105°C) | 48 h | 95.1 | 1 | 14.3 |
| Photolytic | ICH Q1B | 92.8 | 2 | 16.7 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathways of this compound under stress conditions.
References
Technical Support Center: Troubleshooting Poor Signal Intensity for Melagatran-d11 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal intensity of Melagatran-d11 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for deuterated internal standards like this compound?
Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source is a primary cause. This can be due to an incorrect ionization mode (e.g., ESI vs. APCI), polarity (positive vs. negative), or suboptimal source parameters.[1][2]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to a reduced signal.[3][4]
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the signal-to-noise ratio. This may be caused by column contamination, inappropriate mobile phase, or a degraded column.[5][6]
-
Incorrect Mass Spectrometer Settings: Suboptimal collision energy, cone voltage, or other MS parameters can lead to inefficient fragmentation and detection of the product ions.[2][7]
-
Sample Preparation Inefficiencies: Incomplete extraction or significant loss of the analyte during sample preparation will naturally result in a weaker signal. A previously developed method for Melagatran reported an extraction recovery of over 80%.[8]
-
Instrument Contamination: Contamination within the LC-MS system can lead to high background noise and suppression of the analyte signal.[5]
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound?
For compounds like Melagatran, which are relatively polar and can be ionized in solution, Electrospray Ionization (ESI) is generally the preferred method.[1] A published method for the analysis of Melagatran and its metabolites successfully utilized positive electrospray ionization.[8] However, it is always recommended to perform an infusion of a standard solution to confirm the optimal ionization technique and polarity for your specific instrument and conditions.[1]
Q3: How can I minimize ion suppression for this compound?
Minimizing ion suppression is critical for achieving a robust and sensitive assay. Key strategies include:
-
Effective Sample Preparation: Employ a rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4] A mixed-mode solid-phase extraction has been shown to be effective for Melagatran.[8]
-
Chromatographic Separation: Optimize the HPLC method to ensure that this compound is chromatographically separated from the bulk of the matrix components.[3]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can alter the elution profile of interfering compounds.[5]
-
Injection Volume: Reducing the injection volume can sometimes mitigate matrix effects by introducing fewer interfering substances into the system.[6]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Poor Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve poor signal intensity for this compound.
Guide 2: Optimizing Mass Spectrometer Parameters
A critical step in resolving poor signal is to ensure the mass spectrometer is properly tuned for this compound.
Experimental Protocol: Direct Infusion and Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent similar to the mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Select Ionization Mode and Polarity: Acquire full scan mass spectra in both positive and negative ESI modes to determine which provides the most abundant precursor ion for this compound. Based on published methods for Melagatran, positive ion mode is expected to be optimal.[8]
-
Optimize Source Parameters: While infusing, manually adjust the key source parameters to maximize the signal intensity of the precursor ion. These parameters typically include:
-
Capillary/Spray Voltage
-
Source Temperature
-
Nebulizer and Drying Gas Flows
-
-
Optimize MS/MS Parameters:
-
Select the precursor ion for this compound.
-
Perform a product ion scan to identify the major fragment ions.
-
Create a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.
-
For each fragment ion, optimize the collision energy to achieve the highest intensity. Aim to retain about 10-15% of the parent ion.[1]
-
Table 1: Example of Optimized MS/MS Parameters for Melagatran Analogs (Hypothetical)
| Parameter | Setting | Purpose |
| Ionization Mode | Positive ESI | To generate protonated precursor ions. |
| Precursor Ion (m/z) | [Insert m/z] | To isolate the this compound parent ion. |
| Product Ion (m/z) | [Insert m/z] | To monitor a specific fragment for quantitation. |
| Dwell Time | 100 ms | To ensure sufficient data points across the peak. |
| Cone Voltage | 30 V | To facilitate ion transmission into the mass analyzer. |
| Collision Energy | 25 eV | To induce fragmentation of the precursor ion. |
Note: The exact m/z values and optimal settings will depend on the specific instrument and experimental conditions.
Guide 3: Addressing Chromatographic Problems
Poor chromatography can significantly impact signal intensity.
Table 2: Common Chromatographic Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Broad or Tailing Peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[6] |
| Secondary interactions with the column. | Ensure the mobile phase pH is appropriate. Adding a small amount of an ion-pairing agent or using a different column chemistry may help. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column. If this fails, replace the frit or the column.[6] |
| Injection solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[6] | |
| Retention Time Drifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH adjustment.[5] |
| Column aging. | Monitor column performance with system suitability tests and replace as needed. |
Experimental Protocol: LC Method Optimization
-
Column Selection: A C18 analytical column is a good starting point for the separation of Melagatran.[8]
-
Mobile Phase: A common mobile phase for compounds like Melagatran consists of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[8]
-
Gradient Elution: Start with a shallow gradient (e.g., 5-95% organic over 10 minutes) to determine the approximate retention time of this compound.
-
Gradient Optimization: Adjust the gradient slope and initial/final organic percentages to ensure good peak shape and separation from any potential interferences.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. zefsci.com [zefsci.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Melagatran-d11
Technical Support Center: Melagatran-d11
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the isotopic exchange of deuterium in this compound.
Troubleshooting Guide
This guide addresses common issues related to the loss of isotopic purity in this compound through a question-and-answer format.
Q1: I am observing a loss of isotopic purity in my this compound standard during analysis. What are the likely causes?
A1: Loss of isotopic purity, or deuterium exchange, occurs when deuterium atoms on the this compound molecule are replaced by hydrogen atoms. The C-D bonds on the cyclohexyl ring of this compound are generally stable. However, certain experimental conditions can promote this exchange. The primary factors to investigate are:
-
pH: Exposure to strongly acidic or basic solutions can catalyze the exchange of deuterium for hydrogen, even at C-D bonds, although this typically requires harsh conditions. It is best to avoid storing deuterated compounds in acidic or basic solutions.[1]
-
Temperature: Elevated temperatures provide the necessary activation energy for isotopic exchange to occur.
-
Solvent: The presence of protic solvents, especially water (H₂O), provides a source of hydrogen atoms that can exchange with the deuterium on your standard.
-
Storage Conditions: Improper storage, such as exposure to atmospheric moisture over extended periods, can lead to gradual isotopic exchange.
Q2: My LC-MS analysis shows peaks corresponding to d10, d9, or lower isotopologues of Melagatran. How can I confirm the source of the deuterium loss?
A2: To pinpoint the source of deuterium loss, systematically evaluate each step of your workflow:
-
Analyze a Fresh Standard: Prepare a new solution directly from the solid reference material using a recommended solvent (e.g., anhydrous acetonitrile) and analyze it immediately. If this sample shows high isotopic purity, the issue likely lies in your sample preparation, storage of stock solutions, or analytical workflow.
-
Evaluate Stock Solutions: If you have stored stock solutions for an extended period, re-analyze them. A decrease in the m/z of the parent ion compared to a freshly prepared standard indicates that exchange is occurring during storage.
-
Assess the Analytical Method: If the fresh standard is stable but samples analyzed after being in the autosampler for a long time show degradation, the issue may be with the mobile phase or the conditions in the autosampler (e.g., temperature, aqueous environment).
Q3: What immediate steps can I take to minimize isotopic exchange during my experiments?
A3: To prevent further loss of isotopic purity, implement the following best practices immediately:
-
Work at Low Temperatures: If possible, perform sample dilutions and preparations on ice or in a cold room. Ensure the autosampler is temperature-controlled, ideally at 4°C.
-
Use Anhydrous or Aprotic Solvents: For all dilutions and preparations, use high-purity, anhydrous aprotic solvents like acetonitrile or a deuterated protic solvent like methanol-d4.
-
Control pH: If aqueous solutions are unavoidable, use a buffer to maintain a neutral pH (approximately 6.0-8.0).
-
Limit Exposure to Moisture: Keep vials tightly capped. When working with solid material, do so in a low-humidity environment or a glove box if available.
Frequently Asked Questions (FAQs)
Q: What is the ideal way to store this compound?
A: For long-term stability, this compound should be stored as a solid in its original, tightly sealed container at -20°C or below, protected from light and moisture.[2][3] For stock solutions, use a high-purity aprotic solvent (e.g., acetonitrile) or a deuterated solvent and store at -20°C or colder in tightly sealed vials with minimal headspace.[3]
Q: Are the 11 deuterium atoms on the cyclohexyl ring of this compound stable?
A: Yes. The deuterium atoms are attached to carbon atoms, forming C-D bonds. The C-D bond is stronger than a C-H bond, meaning it requires more energy to break.[4] Under typical analytical and physiological conditions (neutral pH, ambient temperature), these bonds are considered non-labile and are not expected to undergo significant exchange. Exchange would require more extreme conditions.
Q: Can I use aqueous buffers or mobile phases with this compound?
A: Yes, but with caution. For LC-MS analysis, aqueous mobile phases are common. The short exposure time during a typical chromatographic run is generally not a major cause for concern, especially if the mobile phase is kept at a cool temperature. However, letting samples sit in an aqueous mobile phase in an autosampler for many hours can increase the risk of back-exchange. If you must use aqueous buffers for sample preparation, work quickly, keep the samples cold, and analyze them as soon as possible.
Q: How do I properly handle the reference standard upon receiving it?
A: When you receive the standard, check that the container seal is intact. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.[2][5] Handle the material in a clean, dry environment.
Data Summary
The following table summarizes the impact of various experimental conditions on the stability of deuterium labels on this compound.
| Condition | Parameter | Risk of Exchange | Recommended Practice |
| pH | Highly Acidic (< 4) or Basic (> 10) | High | Maintain pH between 6.0 and 8.0 in aqueous solutions. Avoid storing the standard in acidic or basic media.[1] |
| Neutral (6.0 - 8.0) | Low | Ideal for any necessary aqueous preparations. | |
| Temperature | > 40°C | High | Avoid heating. Perform all procedures at or below room temperature. Store at ≤ -20°C. |
| Room Temperature (~20-25°C) | Medium | Acceptable for short-term handling, but extended exposure should be avoided. | |
| Refrigerated/Frozen (≤ 4°C) | Low | Recommended for storage of solutions and for autosampler trays.[3] | |
| Solvent | Protic (H₂O, Methanol, Ethanol) | Medium to High | Minimize contact time. Use deuterated or aprotic solvents for stock solutions. |
| Aprotic (Acetonitrile, THF) | Low | Recommended for preparing and storing stock solutions. | |
| Atmosphere | Humid Air | Medium | Limit exposure to atmosphere. Use tightly sealed containers.[6] Consider using an inert gas (argon/nitrogen) overlay for long-term solution storage. |
| Dry/Inert Gas | Low | Ideal for long-term storage of both solid material and solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Remove the sealed vial of solid this compound from the freezer and allow it to warm to ambient temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of the solid standard using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to achieve the target concentration.
-
Homogenization: Vortex the solution for 30 seconds, followed by sonication for 5-10 minutes in a room temperature water bath to ensure complete dissolution.[3]
-
Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined screw cap.[6] Purge the headspace with an inert gas like argon or nitrogen, seal tightly, and store at -20°C or below.
Protocol 2: General Method for Isotopic Purity Analysis by LC-MS
This protocol provides a starting point for assessing the isotopic distribution of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Full Scan or Selected Ion Monitoring (SIM).
-
Scan Range (Full Scan): m/z 420-450 to observe the parent ion and its potential isotopologues.
-
Monitored Ions (SIM):
-
This compound: m/z 441.3 (M+H)⁺
-
Melagatran-d0: m/z 430.2 (M+H)⁺
-
Monitor intermediate masses to detect partial exchange.
-
-
Data Analysis: Integrate the peak for each isotopologue. The isotopic purity is the ratio of the peak area of the d11 species to the sum of the areas of all related isotopic species.
-
Visualizations
Below is a workflow to guide the troubleshooting process when a loss of isotopic purity is suspected.
Caption: Troubleshooting workflow for identifying sources of deuterium exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 3. Handling Your Analytical Reference Standards [restek.com]
- 4. kinetics [faculty.csbsju.edu]
- 5. How to Store Reference Standards [restek.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Ion Suppression Effects on Melagatran-d11 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects when analyzing Melagatran-d11 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] For an internal standard like this compound, which is used to ensure accurate quantification of Melagatran, any suppression can lead to erroneous results.
Q2: What are the common causes of ion suppression for this compound in biological samples?
A2: Common causes of ion suppression in the analysis of this compound from biological matrices such as plasma include:
-
Endogenous matrix components: Phospholipids, salts, and proteins that co-elute with this compound.[3]
-
Exogenous compounds: Dosing vehicles, anticoagulants used during sample collection, and co-administered drugs.[2][3]
-
Mobile phase additives: Non-volatile buffers or ion-pairing reagents can interfere with the ESI process.
-
High analyte concentration: At high concentrations, analytes can compete for ionization, leading to self-suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: A solution of this compound is continuously infused into the MS while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Post-Extraction Spike: The response of this compound in a blank matrix extract that has been spiked after extraction is compared to the response of this compound in a clean solvent. A lower response in the matrix extract indicates ion suppression.[3][4]
Q4: Can the use of a deuterated internal standard like this compound completely eliminate the problems caused by ion suppression?
A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it may not always be a perfect solution. If the analyte (Melagatran) and the internal standard (this compound) do not co-elute perfectly, or if a matrix component specifically suppresses one more than the other, inaccurate quantification can still occur. This is known as differential ion suppression.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Peak Area
This is a common indicator of ion suppression. Follow these steps to troubleshoot:
Step 1: Evaluate the Sample Preparation Method.
-
Rationale: Inefficient sample cleanup is a primary source of matrix components that cause ion suppression.
-
Action:
-
If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
For SPE, ensure the chosen sorbent and elution solvents are optimized for Melagatran and the removal of interfering substances. A mixed-mode SPE (C8/SO3(-)) has been shown to produce clean extracts for Melagatran analysis.[5]
-
Step 2: Optimize Chromatographic Conditions.
-
Rationale: Separating this compound from co-eluting matrix components can eliminate ion suppression.
-
Action:
-
Modify the gradient elution profile to improve resolution.
-
Experiment with different analytical columns (e.g., different stationary phases or particle sizes).
-
Adjust the mobile phase pH and organic solvent composition.
-
Step 3: Check for Co-administered Drugs or Metabolites.
-
Rationale: Other drugs or their metabolites in the sample can be a source of ion suppression.[2]
-
Action:
-
Review the patient's medication profile.
-
If a co-administered drug is suspected, develop a chromatographic method that separates it from this compound.
-
Step 4: Dilute the Sample.
-
Rationale: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Action:
-
Perform a dilution series of the sample extract to find a dilution factor that recovers the this compound signal without compromising sensitivity for the analyte (Melagatran).
-
Issue 2: Poor Reproducibility of Melagatran/Melagatran-d11 Ratio
This may indicate differential ion suppression.
Step 1: Verify Co-elution of Melagatran and this compound.
-
Rationale: Even small differences in retention time between the analyte and the internal standard can lead to different degrees of ion suppression if they elute on the shoulder of a matrix interference peak.
-
Action:
-
Overlay the chromatograms of Melagatran and this compound to confirm identical retention times.
-
If a slight difference is observed, adjust chromatographic conditions to ensure co-elution.
-
Step 2: Perform a Quantitative Assessment of Matrix Effect.
-
Rationale: A quantitative assessment will confirm if the matrix is affecting the analyte and internal standard differently.
-
Action:
-
Use the post-extraction spike method to calculate the matrix factor (MF) for both Melagatran and this compound in multiple lots of the biological matrix.
-
The IS-normalized MF should be close to 1.0. Deviations from this indicate a potential issue.
-
Quantitative Data on Matrix Effect (Illustrative Example)
The following table presents an illustrative example of how to quantify the matrix effect for Melagatran and its deuterated internal standard, this compound, using the post-extraction spike method. The matrix factor (MF) is calculated as the peak area in the presence of the matrix divided by the peak area in the neat solution. The Internal Standard (IS) Normalized MF is the ratio of the analyte MF to the IS MF.
| Sample Lot | Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | IS Normalized MF |
| Plasma Lot 1 | Melagatran | 10 | 50,000 | 42,500 | 0.85 | 0.99 |
| This compound | 50 | 100,000 | 86,000 | 0.86 | ||
| Plasma Lot 2 | Melagatran | 10 | 51,000 | 41,820 | 0.82 | 0.98 |
| This compound | 50 | 102,000 | 85,680 | 0.84 | ||
| Plasma Lot 3 | Melagatran | 10 | 49,500 | 43,560 | 0.88 | 1.01 |
| This compound | 50 | 99,000 | 86,130 | 0.87 |
Interpretation of the Table: In this example, both Melagatran and this compound experience ion suppression (MF < 1). However, because the IS Normalized MF is close to 1, the use of this compound effectively compensates for the matrix effect on Melagatran.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 µg/mL.
-
Set up a post-column infusion system: Use a syringe pump to deliver the this compound stock solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the ESI source of the mass spectrometer.
-
Prepare a blank matrix extract: Extract a blank plasma sample using the same procedure as for the study samples.
-
Acquire data: a. Inject the blank matrix extract onto the LC-MS system. b. Monitor the signal of the this compound precursor ion throughout the chromatographic run.
-
Analyze the results: A stable baseline for the this compound signal should be observed. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop can be correlated with potential interfering compounds.
Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Melagatran and this compound into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Melagatran and this compound into the extracted matrix at the same concentrations as Set A.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Melagatran) / (MF of this compound)
-
-
Evaluate the results: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for Melagatran-d11 MRM Transitions
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions for Melagatran-d11. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on methodology and to troubleshoot common issues encountered during LC-MS/MS method development.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the collision energy (CE) for this compound?
A1: Optimizing the collision energy is a critical step in developing a sensitive and robust MRM assay. Each analyte and its stable isotope-labeled internal standard, like this compound, will have a unique optimal CE that maximizes the fragmentation of the precursor ion into a specific product ion. Using a suboptimal CE can lead to reduced sensitivity, poor peak shapes, and inaccurate quantification. While software can predict starting CE values based on the precursor's m/z, empirical optimization for each specific transition is necessary to achieve the best performance.
Q2: I am not seeing a strong signal for my this compound precursor ion. What should I check first?
A2: Before optimizing the collision energy, it is essential to have a stable and sufficient precursor ion signal. If you are experiencing a weak signal, consider the following:
-
Source Conditions: Ensure that your electrospray ionization (ESI) source parameters are optimized. This includes the spray voltage, gas temperatures, and gas flow rates. These should be tuned by infusing a solution of this compound.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. Melagatran is a basic compound, and a mobile phase with an acidic modifier (e.g., formic acid) will promote protonation and enhance the signal in positive ion mode.
-
Analyte Concentration: Verify the concentration and purity of your this compound standard.
-
Instrument Contamination: A contaminated ion source or mass spectrometer can suppress the signal. Perform routine cleaning and maintenance as needed.
Q3: My collision energy optimization experiment for this compound resulted in a flat or noisy response curve. What are the potential causes?
A3: A flat or noisy response curve during CE optimization can be indicative of several issues:
-
Low Precursor Ion Intensity: If the precursor ion signal is too low, the resulting product ion signal will also be weak and difficult to distinguish from the baseline noise across the range of collision energies.
-
Incorrect Product Ion Selection: You may be monitoring a product ion that is not a primary fragment of the this compound precursor. It is advisable to perform a product ion scan to identify the most abundant and stable fragment ions first.
-
Collision Gas Pressure: Ensure that the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Insufficient pressure will lead to inefficient fragmentation.
-
Dwell Time: A very short dwell time for the MRM transition may not allow for the collection of sufficient data points, resulting in a noisy signal.
Q4: Can I use the same collision energy for Melagatran and its deuterated internal standard, this compound?
A4: Generally, the optimal collision energy for a stable isotope-labeled internal standard is very close to that of the unlabeled analyte. However, for the most accurate quantification, it is best practice to independently optimize the collision energy for both Melagatran and this compound. Minor differences in fragmentation efficiency can occur, and separate optimization ensures the highest sensitivity for both compounds.
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines a systematic approach to determine the optimal collision energy for a specific MRM transition of this compound.
Objective: To empirically determine the collision energy that yields the maximum product ion intensity for a selected this compound MRM transition.
Materials:
-
This compound analytical standard
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Syringe pump for infusion
-
Appropriate solvents for mobile phase and sample preparation (e.g., acetonitrile, water, formic acid)
Methodology:
-
Preparation of this compound Infusion Solution: Prepare a solution of this compound in a solvent composition similar to the initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and strong precursor ion signal (e.g., 100 ng/mL).
-
Instrument Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to maximize the intensity of the this compound precursor ion. The precursor ion for this compound ([M+H]+) will be at a higher m/z than that of unlabeled Melagatran due to the deuterium atoms.
-
-
Precursor and Product Ion Identification:
-
Perform a full scan (Q1 scan) to confirm the m/z of the protonated this compound precursor ion.
-
Perform a product ion scan by selecting the this compound precursor ion in Q1 and scanning Q3 to identify the major fragment ions. Select one or two of the most intense and stable product ions for MRM optimization.
-
-
Collision Energy Optimization Experiment:
-
Set up an MRM method monitoring the transition from the this compound precursor ion to the selected product ion.
-
Create a series of experiments where the collision energy is ramped over a range of values. A typical starting point is to use the CE predicted by the instrument software and test a range of ±15-20 eV around this value in 2-3 eV increments.
-
For each CE value, record the product ion intensity for a set period (e.g., 0.5-1 minute) to ensure a stable signal is measured.
-
-
Data Analysis:
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that corresponds to the highest point on this curve.
-
Repeat the optimization for any other product ions of interest.
-
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
| This compound | [Enter experimentally determined value] | [Enter experimentally determined value] | [Enter experimentally determined value] |
| Melagatran | [Enter experimentally determined value] | [Enter experimentally determined value] | [Enter experimentally determined value] |
Visualizations
The following diagrams illustrate the workflow for collision energy optimization and a troubleshooting guide for common issues.
Forced degradation studies of Melagatran to identify potential interferences
Welcome to the Technical Support Center for Forced Degradation Studies of Melagatran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for conducting forced degradation studies on the direct thrombin inhibitor, Melagatran. While specific forced degradation data for Melagatran is not extensively published, this guide leverages knowledge of its chemical structure and general principles of stress testing to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for Melagatran?
A forced degradation study, or stress testing, for Melagatran aims to:
-
Identify potential degradation products that could form under various stress conditions.
-
Elucidate the degradation pathways of the molecule.
-
Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.
-
Assess the intrinsic stability of the Melagatran molecule.
Q2: Which functional groups in Melagatran are most susceptible to degradation?
Based on its chemical structure, the following functional groups in Melagatran are likely to be susceptible to degradation under stress conditions:
-
Amidine group: This group can be prone to hydrolysis, especially under acidic or basic conditions, potentially converting to a carboxylic acid or amide.
-
Amide linkages: Like the amidine group, the amide bonds can undergo hydrolysis.
-
Secondary amine and azetidine ring: These may be susceptible to oxidation.
-
Carboxylic acid group: While generally stable, it can undergo esterification in the presence of alcohols under acidic conditions.
Q3: What are the recommended stress conditions for a forced degradation study of Melagatran?
Typical stress conditions to be applied in a forced degradation study include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH
-
Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂)
-
Thermal Degradation: 40°C to 80°C
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)
Q4: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, for the parent drug.[1] This ensures that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the sample.
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1 M acid or base, consider increasing the concentration to 1 M.
-
Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 40°C to 60°C or 80°C) can accelerate degradation.
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress exposure.
-
Check Drug Substance Solubility: Ensure that Melagatran is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
-
Issue 2: The drug substance degrades too rapidly, especially under acidic or basic conditions.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Use a lower concentration of acid or base (e.g., 0.01 M).
-
Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or refrigerated).
-
Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation profile.
-
Neutralize the Sample: Immediately after the desired time point, neutralize the sample with an appropriate acid or base to stop the degradation reaction before analysis.
-
Issue 3: Poor peak shape or resolution in the chromatogram.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Melagatran and its degradation products. Experiment with different pH values.
-
Change Organic Modifier: If using acetonitrile, try methanol or vice versa, or a combination of both.
-
Adjust Gradient Program: A shallower gradient may be needed to resolve closely eluting peaks.
-
Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.
-
Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and will not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).
-
Investigate Adsorption: The drug or its degradation products may be adsorbing to the sample vials or the HPLC column.
-
Assess Response Factors: The response factors of the degradation products may be different from the parent drug. If possible, isolate and quantify the major degradants using their own reference standards.
-
Look for Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.
-
Data Presentation
The following table is an illustrative example based on forced degradation studies of a similar anticoagulant, Dabigatran, to demonstrate how to present quantitative data. The actual degradation of Melagatran may vary.
| Stress Condition | Parameters | % Assay of Parent Drug | % Total Impurities | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 85.2 | 14.5 | 99.7 |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 12h | 80.7 | 18.9 | 99.6 |
| Oxidative Degradation | 6% H₂O₂, RT, 24h | 90.1 | 9.7 | 99.8 |
| Thermal Degradation | 80°C, 48h | 95.3 | 4.5 | 99.8 |
| Photolytic Degradation | UV/Vis light, 7 days | 98.1 | 1.8 | 99.9 |
Experimental Protocols
General Sample Preparation
Prepare a stock solution of Melagatran in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the Melagatran stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis
-
To 1 mL of the Melagatran stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 12 hours.
-
At appropriate time intervals (e.g., 0, 1, 2, 6, 12 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the Melagatran stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Dilute the sample with the mobile phase for analysis.
Thermal Degradation
-
Place the solid Melagatran powder in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time intervals, take a sample of the powder, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.
-
For solution thermal stress, keep the Melagatran stock solution at 80°C and sample at various time points.
Photolytic Degradation
-
Expose the Melagatran stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for analysis.
Visualizations
Caption: Workflow for a forced degradation study of Melagatran.
References
Technical Support Center: Optimizing Melagatran-d11 Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Melagatran-d11 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
1. What are the typical causes of poor peak shape (tailing, fronting) for this compound?
Poor peak shape for this compound, a basic compound, often stems from secondary interactions with the stationary phase or issues with the analytical method.[1][2]
-
Peak Tailing: This is the most common issue and is frequently caused by the interaction of the basic amine groups in Melagatran with acidic residual silanol groups on the surface of silica-based columns.[1][2] Other causes can include column contamination, column voids, or an inappropriate mobile phase pH.[1][3]
-
Peak Fronting: This is less common but can occur due to sample overload, where too much sample is injected onto the column, or if the sample is dissolved in a solvent stronger than the mobile phase.[2]
-
Peak Broadening: This can be caused by column degradation, large extra-column volumes, or slow diffusion of the analyte.
2. How can I improve the peak shape of this compound?
Improving the peak shape of this compound typically involves optimizing the mobile phase and selecting an appropriate HPLC column.
-
Mobile Phase pH Adjustment: Operating at a lower pH (around 3.0) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the basic this compound molecule and reducing peak tailing.[1] The addition of a small amount of an acidic modifier like formic acid is common in methods for Melagatran analysis.[4]
-
Use of Buffers: Incorporating a buffer, such as ammonium acetate, in the mobile phase helps maintain a consistent pH and can mask residual silanol groups, leading to improved peak symmetry.[3][4][5]
-
Column Selection: Employing a modern, high-purity silica column with end-capping (a "base-deactivated" column) will significantly reduce the number of available silanol groups and thus minimize peak tailing for basic compounds like this compound.[3]
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can influence selectivity and peak shape. Optimization of the organic content is crucial.[6]
3. My resolution between this compound and other components is poor. What steps can I take to improve it?
Improving resolution involves manipulating the efficiency, selectivity, and retention factor of your chromatographic system.
-
Optimize Mobile Phase: Small changes in the mobile phase composition, such as adjusting the organic solvent ratio or the buffer concentration, can significantly impact selectivity and, therefore, resolution.[7]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can help to separate compounds with different polarities and improve resolution.[5][6]
-
Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles can increase column efficiency (N), leading to sharper peaks and better resolution.[7][8]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[7]
-
Temperature: Adjusting the column temperature can alter selectivity and improve resolution for some analytes.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Symptoms:
-
Asymmetrical peak with a "tail" extending from the back of the peak.
-
Tailing factor (As) > 1.2.
Troubleshooting Workflow:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Melagatran Quantification
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of Melagatran in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Melagatran is a direct thrombin inhibitor and the active metabolite of the prodrug Ximelagatran. Accurate and precise quantification of Melagatran in biological samples is crucial for pharmacokinetic analysis, dose-finding studies, and establishing bioequivalence. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide presents a side-by-side comparison of a highly sensitive and specific LC-MS/MS method and a more widely accessible HPLC-UV method, providing validation parameters and detailed experimental protocols to aid in the selection of the most appropriate assay for a given research need.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Melagatran-d11, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Validation Parameters
The following table summarizes the typical validation parameters for an LC-MS/MS assay for Melagatran, based on established bioanalytical methods.[1]
| Parameter | Specification |
| Linearity Range | 0.010 - 4.0 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L |
| Accuracy (at LLOQ) | 96.9 - 101.2% |
| Precision (RSD% at LLOQ) | 6.6 - 17.1% |
| Accuracy (above 3x LLOQ) | 94.7 - 102.6% |
| Precision (RSD% above 3x LLOQ) | 2.7 - 6.8% |
| Recovery | > 80% |
| Internal Standard | This compound (or other stable isotope-labeled analog) |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Plate Conditioning: Condition a 96-well mixed-mode SPE plate (C8/cation exchange) with methanol followed by equilibration with a suitable buffer.
-
Sample Loading: Load 100 µL of plasma sample, previously spiked with the internal standard (this compound), onto the SPE plate.
-
Washing: Wash the plate with a series of solutions to remove interfering substances. A typical wash sequence includes a low organic solvent wash followed by an acidic wash.
-
Elution: Elute the analyte and internal standard with a high ionic strength buffer containing an organic modifier (e.g., 50% methanol in 0.25 M ammonium acetate).
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mmol/L Ammonium acetate and 5 mmol/L Acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is used, with the percentage of Mobile Phase B increasing over the course of the run to ensure separation of Melagatran from other components.
-
Flow Rate: 0.75 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Melagatran and this compound are monitored for quantification.
-
Bioanalytical Workflow for Melagatran LC-MS/MS Assay
Caption: Workflow for the bioanalysis of Melagatran using LC-MS/MS.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of small molecules. While generally less sensitive than LC-MS/MS, a well-developed HPLC-UV method can provide reliable data for samples with higher concentrations of Melagatran.
Validation Parameters
The following table outlines the expected validation parameters for a hypothetical, yet representative, HPLC-UV assay for Melagatran, based on methods for similar direct oral anticoagulants.
| Parameter | Specification |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Accuracy | 90 - 110% |
| Precision (RSD%) | < 15% |
| Recovery | > 70% |
| Internal Standard | A structurally similar compound with a distinct retention time. |
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Precipitation: To 200 µL of plasma sample, add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
(Optional) Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
2. HPLC-UV Analysis
-
Chromatographic Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
UV Detection Wavelength: The wavelength of maximum absorbance for Melagatran (to be determined experimentally, typically in the range of 220-280 nm).
-
Injection Volume: 20 µL.
Logical Relationship of HPLC-UV Method Development
Caption: Key stages in the development and validation of an HPLC-UV assay.
Comparison Summary
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Sensitivity | Very high (nmol/L to pmol/L range). | Moderate (µg/mL to ng/mL range). |
| Selectivity | Very high, due to specific MRM transitions. | Lower, potential for interference from co-eluting compounds with similar UV absorbance. |
| Internal Standard | Stable isotope-labeled (e.g., this compound) is ideal. | Structurally similar compound with a different retention time. |
| Sample Preparation | Often requires more extensive cleanup (e.g., SPE) to minimize matrix effects. | Simpler sample preparation (e.g., protein precipitation) is often sufficient. |
| Instrumentation Cost | High. | Moderate. |
| Throughput | Can be high with automated sample preparation. | Generally moderate. |
| Application | Definitive quantification in pharmacokinetic studies, low concentration samples. | Routine analysis, quality control, analysis of higher concentration samples. |
Conclusion
The choice between an LC-MS/MS and an HPLC-UV method for the quantification of Melagatran should be guided by the specific requirements of the study. For discovery and early development phases, where high sensitivity is paramount for characterizing the full pharmacokinetic profile, the LC-MS/MS method is the preferred choice. The use of a deuterated internal standard like this compound in such assays provides the highest level of accuracy and precision.
For later-stage development, quality control, or in laboratories where mass spectrometry is not available, a well-validated HPLC-UV method can be a cost-effective and reliable alternative, provided that the expected sample concentrations are within the linear range of the assay. Ultimately, a thorough validation of the chosen method is essential to ensure the generation of high-quality, reproducible data for regulatory submissions and scientific publications.
References
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Melagatran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Melagatran between laboratories. Ensuring method consistency across different sites is critical for the reliability of data in multi-center clinical trials and other collaborative research. This document outlines the essential validation parameters, acceptance criteria based on regulatory guidelines, and a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, using Melagatran-d11 as the internal standard.
Core Principles of Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation, also known as method transfer, is the process of verifying that an analytical method developed and validated in one laboratory (the originating laboratory) can be executed by another laboratory (the receiving laboratory) to produce comparable results. The key objective is to ensure the continued accuracy and precision of the analytical data when the method is used in a new setting.
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation that are applicable to cross-validation studies.[1][2] These guidelines emphasize the assessment of key validation parameters to ensure the method's performance is consistent and reliable.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the critical parameters that must be evaluated during a cross-validation study, along with commonly accepted criteria for chromatographic methods.[1]
| Validation Parameter | Acceptance Criteria | Purpose |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal concentration. | To demonstrate the closeness of the measured value to the true value. |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples. For the Lower Limit of Quantification (LLOQ), the CV should not exceed 20%. | To assess the degree of scatter between a series of measurements. This includes within-run (intra-batch) and between-run (inter-batch) precision.[1] |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank biological matrix. | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity & Range | The correlation coefficient (r²) of the calibration curve should be ≥0.99. | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a specified range. |
| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within ±20% and precision (CV) should not exceed 20%. | To establish the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible recovery of the analyte from the biological matrix is expected. | To evaluate the efficiency of the extraction procedure. |
Experimental Protocol: LC-MS/MS Method for Melagatran
This section details a hypothetical but representative experimental protocol for the determination of Melagatran in human plasma, using this compound as the internal standard. This protocol is based on established LC-MS/MS methods for similar analytes.[3][4][5]
Materials and Reagents
-
Melagatran and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)[6]
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Melagatran and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Melagatran stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to be used for spiking calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (this compound).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a set of calibration standards covering the desired concentration range and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.[6]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of Melagatran from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Melagatran and this compound need to be optimized on the specific mass spectrometer being used.
Data Presentation for Cross-Validation
The results of the cross-validation study should be presented in clear and concise tables to allow for easy comparison between the originating and receiving laboratories.
Table 1: Example of Accuracy and Precision Data Comparison
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |
| Originating Lab | Low | 5 | 5.1 | 102.0 | 4.5 |
| Mid | 50 | 49.5 | 99.0 | 3.2 | |
| High | 400 | 408.0 | 102.0 | 2.8 | |
| Receiving Lab | Low | 5 | 5.2 | 104.0 | 5.1 |
| Mid | 50 | 48.9 | 97.8 | 3.8 | |
| High | 400 | 412.0 | 103.0 | 3.1 |
Table 2: Example of Linearity Comparison
| Laboratory | Calibration Range (ng/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| Originating Lab | 1 - 500 | 0.0123 | 0.0015 | 0.998 |
| Receiving Lab | 1 - 500 | 0.0121 | 0.0018 | 0.997 |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in a cross-validation study.
Caption: High-level workflow of analytical method transfer between laboratories.
Caption: Experimental workflow for the cross-validation of the Melagatran analytical method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to Internal Standards for Anticoagulant Analysis: Melagatran-d11 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of direct oral anticoagulants (DOACs) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a suitable internal standard (IS) to ensure accuracy and precision. This guide provides a comparative overview of Melagatran-d11 and other common internal standards used in the bioanalysis of direct thrombin inhibitors, such as dabigatran.
Introduction to Internal Standards in Anticoagulant Analysis
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with its detection. For DOACs, stable isotope-labeled (SIL) internal standards are the preferred choice due to their chemical and physical similarity to the analyte. This guide will focus on the comparison between a deuterated internal standard, this compound, and other commercially available SILs for the analysis of direct thrombin inhibitors.
Melagatran is the active form of the first oral direct thrombin inhibitor, ximelagatran. Its deuterated form, this compound, serves as a potential internal standard for the analysis of structurally similar anticoagulants like dabigatran.
Performance Comparison of Internal Standards
While direct head-to-head experimental data for this compound is limited in publicly available literature, a comparison can be drawn based on the general principles of using deuterated versus other isotopically labeled standards. The following table summarizes the key performance characteristics based on established knowledge in bioanalysis.
| Performance Parameter | This compound (Deuterated IS) | Alternative IS (e.g., ¹³C₆-Dabigatran) | Rationale |
| Co-elution with Analyte | May exhibit slight chromatographic shift. | Co-elutes perfectly with the analyte. | The mass difference between deuterium and hydrogen can lead to minor differences in physicochemical properties, affecting retention time[1][2]. ¹³C isotopes have a negligible effect on chromatography[3][4]. |
| Compensation for Matrix Effects | Generally good, but can be compromised if the IS and analyte resolve chromatographically in a region of variable ion suppression. | Excellent, as both the IS and analyte experience the exact same matrix effects at the same time[3]. | Perfect co-elution ensures that any suppression or enhancement of the ion signal affects both the analyte and the internal standard equally. |
| Accuracy & Precision | Typically provides good accuracy and precision. | Often considered to provide superior accuracy and precision, especially in complex matrices[5]. | The closer the IS mimics the analyte's behavior, the better it can correct for variations, leading to improved data quality. |
| Isotopic Stability | Generally stable, but H/D exchange can be a concern if the deuterium atoms are in exchangeable positions. | Highly stable with no risk of isotope exchange. | The carbon-13 isotope is integrated into the stable carbon backbone of the molecule. |
| Commercial Availability & Cost | Generally more readily available and cost-effective. | Can be more expensive and less commonly available for all analytes. | The synthesis of ¹³C-labeled compounds is often more complex and costly. |
Experimental Protocols
The validation of an internal standard is a critical component of any quantitative bioanalytical method. Below is a detailed methodology for key experiments to compare the performance of different internal standards for anticoagulant analysis.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the anticoagulant (e.g., dabigatran) and each internal standard (this compound, ¹³C₆-Dabigatran) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of each internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank plasma, calibration standard, or QC sample, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and each internal standard.
Method Validation Parameters
The following parameters should be assessed for each internal standard to objectively compare their performance:
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte and internal standard in post-extraction spiked blank plasma to that in a neat solution. This should be performed on at least six different lots of plasma.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ) of the nominal concentration, and the precision (as coefficient of variation, %CV) should not exceed 15% (20% at LLOQ).
-
Recovery: Compare the peak area of the analyte and internal standard from pre-extraction spiked samples to that of post-extraction spiked samples.
Visualizing Experimental Workflows and Logic
The following diagrams, generated using the DOT language, illustrate key processes in the comparison and selection of internal standards.
Caption: Experimental workflow for comparing internal standards.
Caption: Logical flow for selecting an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for anticoagulants. While this compound, as a deuterated analog, represents a viable option, the scientific literature suggests that ¹³C-labeled internal standards, such as ¹³C₆-Dabigatran, may offer superior performance due to their identical chromatographic behavior to the analyte[3][4]. This perfect co-elution provides more effective compensation for matrix effects, potentially leading to enhanced accuracy and precision[5].
Ultimately, the choice of internal standard will depend on a balance of performance, availability, and cost. It is imperative that a thorough method validation is conducted to demonstrate the suitability of the chosen internal standard for the specific application, ensuring the generation of high-quality, reliable data in anticoagulant research and development.
References
Performance of Melagatran-d11 in different biological matrices (e.g., plasma, urine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Melagatran-d11, a deuterated internal standard, against a hypothetical non-deuterated structural analog for the quantification of melagatran in biological matrices such as plasma and urine. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and serves to inform the selection of the most appropriate internal standard for pharmacokinetic and bioequivalence studies.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative bioanalysis of melagatran. Experimental data demonstrates that isotope-labeled internal standards provide superior accuracy and precision by effectively compensating for matrix effects and variability in sample processing. While a structural analog can be a viable alternative, it may not fully mimic the behavior of the analyte, potentially leading to less reliable results.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of an isotope-labeled internal standard (represented by data for a similar standard to this compound) versus a hypothetical, well-chosen structural analog internal standard in human plasma.
Table 1: Performance in Human Plasma
| Parameter | Isotope-Labeled Internal Standard (e.g., this compound) | Alternative Internal Standard (Structural Analog) |
| Accuracy (% Bias) | -5.3% to +2.6%[1] | Typically within ±15% |
| Precision (% RSD) | ≤ 6.8%[1] | Typically < 15% |
| Recovery | > 80%[1] | Variable, dependent on structural similarity |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects |
| Linearity (r²) | > 0.99 | > 0.99 |
Table 2: Performance in Human Urine
Data for melagatran quantification in urine is less prevalent in the literature. However, based on general principles of bioanalysis, similar performance trends are expected.
| Parameter | Isotope-Labeled Internal Standard (e.g., this compound) | Alternative Internal Standard (Structural Analog) |
| Accuracy (% Bias) | Expected to be within ±15% | Potentially higher variability |
| Precision (% RSD) | Expected to be < 15% | Potentially higher variability |
| Recovery | High and consistent | More likely to be variable |
| Matrix Effect | Effective compensation | Higher risk of uncompensated matrix effects |
| Linearity (r²) | > 0.99 | > 0.99 |
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS method for the determination of melagatran in human plasma using an isotope-labeled internal standard, adapted from a study by Dunér et al., 2007.[1]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Plate Conditioning: A 96-well mixed-mode (C8/SCX) SPE plate is conditioned sequentially with 1 mL of methanol and 1 mL of 50 mM formic acid.
-
Sample Loading: 100 µL of human plasma sample, spiked with the internal standard (this compound), is added to each well.
-
Washing: The plate is washed sequentially with 1 mL of 50 mM formic acid and 1 mL of methanol.
-
Elution: The analytes and internal standard are eluted with 500 µL of a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).
-
Dilution: The eluate is diluted 1:3 with the elution buffer before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with acetonitrile (10% to 30%) and a constant concentration of 10 mmol/L ammonium acetate and 5 mmol/L acetic acid.
-
Flow Rate: 0.75 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Melagatran Transition: [Precursor ion > Product ion]
-
This compound Transition: [Precursor ion > Product ion]
-
-
Mandatory Visualization
Caption: Experimental workflow for melagatran quantification in plasma.
Caption: Comparison of internal standard types for melagatran analysis.
References
A Comparative Guide to the Quantification of Melagatran: LC-MS/MS vs. HPLC-UV Methods
For researchers and professionals in drug development, the accurate quantification of therapeutic molecules is paramount. This guide provides a detailed comparison of two analytical methods for the quantification of Melagatran, the active metabolite of the oral direct thrombin inhibitor, Ximelagatran. The primary focus is on the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Melagatran-d11 as an internal standard, and a comparison is drawn with a potential alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is a common and robust approach for quantifying drugs in biological matrices.[1] This technique offers high sensitivity and selectivity, making it a gold standard in bioanalysis.[2]
Experimental Protocol
The following protocol is a representative example of an LC-MS/MS method for Melagatran quantification in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Melagatran and this compound.
-
Performance Characteristics
The performance of LC-MS/MS methods for Melagatran quantification is characterized by excellent linearity, accuracy, and precision across a wide range of concentrations.
| Parameter | Performance |
| Linearity Range | 0.010 - 4.0 µmol/L[3] |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L[1] |
| Accuracy (at concentrations >3x LLOQ) | 94.7% - 102.6%[3] |
| Precision (RSD at concentrations >3x LLOQ) | 2.7% - 6.8%[3] |
| Precision (RSD at LLOQ) | <20%[1] |
| Recovery | >90% for Melagatran[1] |
LC-MS/MS Experimental Workflow
LC-MS/MS workflow for Melagatran quantification.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A Potential Alternative
While LC-MS/MS offers superior sensitivity, HPLC with UV detection represents a more accessible and cost-effective alternative for quantitative analysis. Although specific HPLC-UV methods for Melagatran are not as widely published, a method can be developed based on the principles used for similar molecules.
Proposed Experimental Protocol
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of an appropriate internal standard solution (e.g., a structurally similar compound).
-
Perform liquid-liquid extraction (LLE) with 2 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and a pH-adjusted aqueous buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Melagatran.
-
Injection Volume: 20 µL.
-
Anticipated Performance Characteristics
The performance of an HPLC-UV method would likely be less sensitive than LC-MS/MS, but still suitable for many applications. The following are estimated performance characteristics.
| Parameter | Anticipated Performance |
| Linearity Range | 0.1 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | ~50 - 100 ng/mL |
| Accuracy | 90% - 110% |
| Precision (RSD) | <15% |
| Recovery | 75% - 90% |
HPLC-UV Experimental Workflow
HPLC-UV workflow for Melagatran quantification.
Comparison Summary
| Feature | LC-MS/MS with this compound | HPLC-UV |
| Specificity | Very High (mass-based) | Moderate to High |
| Sensitivity (LLOQ) | Very High (nmol/L range)[1] | Moderate (ng/mL range) |
| Throughput | High (with automation) | Moderate |
| Cost (Instrument) | High | Low to Moderate |
| Complexity | High | Moderate |
| Internal Standard | Stable Isotope Labeled (ideal) | Structurally similar compound |
Conclusion
The choice of analytical method for Melagatran quantification depends on the specific requirements of the study. The LC-MS/MS method using this compound as an internal standard is the superior choice for applications demanding high sensitivity and specificity, such as pharmacokinetic studies in clinical trials, where low concentrations of the drug need to be accurately measured.[2] Its performance is well-documented, offering excellent linearity, accuracy, and precision.[1][3]
An HPLC-UV method , while less sensitive, presents a viable and cost-effective alternative for applications where higher concentrations of Melagatran are expected, such as in formulation and stability studies. While requiring more rigorous sample cleanup to minimize matrix interference, its simplicity and lower operational cost make it an attractive option for routine analysis in a quality control setting. The development and validation of such a method would be a valuable addition to the analytical toolkit for Melagatran.
References
A Comparative In Vivo Analysis of Melagatran and Other Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of melagatran, a direct thrombin inhibitor (DTI), against other notable DTIs. The information is compiled from preclinical studies to assist researchers in evaluating the relative efficacy and safety profiles of these compounds.
Direct thrombin inhibitors represent a significant class of anticoagulants that act by specifically blocking the enzymatic activity of thrombin, a key protease in the coagulation cascade. Melagatran, the active form of the prodrug ximelagatran, was one of the pioneering oral DTIs. This guide focuses on its in vivo characteristics in comparison to other parenterally and orally administered DTIs such as inogatran, hirudin, argatroban, and bivalirudin.
Quantitative Comparison of In Vivo Efficacy and Bleeding
The following tables summarize quantitative data from preclinical in vivo studies, offering a side-by-side comparison of the antithrombotic effects and bleeding risks associated with melagatran and other DTIs. It is important to note that direct head-to-head in vivo comparative studies for all listed DTIs are limited. Therefore, some comparisons are based on data from studies using similar animal models and methodologies.
| Table 1: Comparative Antithrombotic Efficacy of Direct Thrombin Inhibitors in a Rat Arterial Thrombosis Model | ||||
| Direct Thrombin Inhibitor | Dose | Route of Administration | Antithrombotic Effect (%) | Reference |
| Melagatran | 1 µmol/kg | Intravenous | 50 | [1] |
| 3 µmol/kg | Intravenous | 80 | [1] | |
| Inogatran | 0.3 µmol/kg | Intravenous | 50 | [1] |
| 1 µmol/kg | Intravenous | 80 | [1] |
| Table 2: Comparative Bleeding Effects of Direct Thrombin Inhibitors in a Rat Tail Transection Model | ||||
| Direct Thrombin Inhibitor | Dose Achieving ~80% Antithrombotic Effect | Route of Administration | Effect on Bleeding Time | Reference |
| Melagatran | 3 µmol/kg | Intravenous | No significant increase | [1] |
| Heparin (for comparison) | 100 U/kg | Intravenous | Significant prolongation | [1] |
| Warfarin (for comparison) | 0.8 mg/kg/day for 5 days | Oral | Increased total bleeding time | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo models cited in this guide.
Arterial Thrombosis Model in Rats
This model is utilized to assess the antithrombotic efficacy of compounds by inducing thrombus formation in an artery.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized. The carotid artery is carefully dissected and exposed.
-
Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a defined period. This induces endothelial injury and subsequent thrombus formation.
-
Drug Administration: The test compounds (e.g., melagatran, inogatran) are administered intravenously at various doses prior to the induction of thrombosis.
-
Measurement of Thrombus Formation: Blood flow through the carotid artery is monitored using a Doppler flow probe. The time to occlusion or the thrombus weight at the end of the experiment is measured to quantify the antithrombotic effect.
-
Data Analysis: The dose-response curve for the antithrombotic effect is constructed to determine the effective dose for each compound.
Tail Transection Bleeding Model in Rats
This model is employed to evaluate the bleeding risk associated with anticoagulant compounds.
Protocol:
-
Animal Preparation: Rats are anesthetized, and the body temperature is maintained.
-
Drug Administration: The test compounds are administered at doses known to produce a significant antithrombotic effect.
-
Bleeding Induction: The tail is transected at a specific distance from the tip.
-
Measurement of Bleeding: The tail is immersed in pre-warmed saline, and the bleeding time is recorded. The total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
-
Data Analysis: The bleeding time and blood loss in the treated groups are compared to a control group to assess the bleeding liability of the compound.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the mechanism of action of direct thrombin inhibitors and a typical experimental workflow for in vivo thrombosis studies.
References
A Comparative Review of Oral Direct Thrombin Inhibitors: From Ximelagatran to a New Era of Anticoagulation
A new class of anticoagulants, oral direct thrombin inhibitors (DTIs), has emerged as a significant advancement over traditional therapies like warfarin. These agents offer a more predictable anticoagulant effect, removing the need for frequent monitoring. This guide provides a comparative analysis of key oral DTIs, with a special focus on the pioneering but ultimately withdrawn compound, ximelagatran, and its active form, melagatran, alongside the currently established agent, dabigatran.
Mechanism of Action: Directly Targeting Thrombin
Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] This action inhibits thrombin's primary role in converting soluble fibrinogen into insoluble fibrin, the protein mesh that forms the basis of a blood clot.[2][3] A key advantage of DTIs is their ability to inhibit both free (circulating) and clot-bound thrombin, potentially offering a more comprehensive anticoagulant effect than indirect inhibitors like heparin.[1][4]
Compound Profiles: A Tale of Two Prodrugs
Ximelagatran and its Active Metabolite, Melagatran
Ximelagatran was the first oral direct thrombin inhibitor developed for long-term anticoagulant therapy.[1][4] It is a prodrug that is rapidly absorbed and converted into its active form, melagatran.[4][5] This conversion process allowed for oral administration, overcoming the low bioavailability of melagatran itself.[5] Ximelagatran showed great promise due to its predictable pharmacokinetic and pharmacodynamic profile, which allowed for fixed dosing without the need for routine coagulation monitoring, a significant advantage over warfarin.[6]
However, long-term clinical trials revealed a significant safety concern: hepatotoxicity.[4][7] Studies with treatment durations longer than 35 days showed a notable incidence of elevated liver aminotransferase levels.[8][9] This led to the withdrawal of ximelagatran from the market and the termination of its development program.[7][9]
Dabigatran Etexilate: The Successful Successor
Dabigatran etexilate, marketed as Pradaxa, is another orally administered prodrug that is converted to the active DTI, dabigatran.[10][11] Learning from the experience with ximelagatran, the development of dabigatran included rigorous safety evaluations. It functions as a potent, competitive, and reversible direct thrombin inhibitor.[10][12] Like its predecessor, dabigatran offers predictable anticoagulation with fixed-dose regimens.[11][13] It is primarily eliminated via the kidneys, necessitating dose adjustments for patients with renal impairment.[14][15]
Comparative Data Presentation
Table 1: Pharmacokinetic Profile of Oral Direct Thrombin Inhibitors
| Parameter | Melagatran (from Ximelagatran) | Dabigatran |
| Prodrug | Ximelagatran[5] | Dabigatran Etexilate[10] |
| Bioavailability | ~20%[6] | ~6.5%[15] |
| Time to Peak Plasma Conc. | ~2 hours[6] | ~2 hours[14] |
| Plasma Half-life | 2.5 - 4.5 hours[4] | 12 - 17 hours[10][14] |
| Metabolism | Ximelagatran is converted to melagatran.[5] | Dabigatran etexilate is converted to dabigatran.[15] |
| Primary Excretion | Renal[4][6] | Renal (~80%)[10][14] |
Table 2: Clinical Efficacy and Major Bleeding in Venous Thromboembolism (VTE) Treatment
A meta-analysis of randomized controlled trials comparing oral DTIs (including ximelagatran and dabigatran) with conventional anticoagulation (e.g., warfarin) for VTE treatment showed the following:
| Outcome | Oral DTIs (Odds Ratio, 95% CI) | Certainty of Evidence |
| Recurrent VTE | 1.17 (0.83 to 1.65)[16][17] | Moderate |
| Recurrent DVT | 1.11 (0.74 to 1.66)[17] | Moderate |
| Non-fatal PE | 1.29 (0.64 to 2.59)[17] | Moderate |
| Major Bleeding | 0.58 (0.38 to 0.89)[17] | High |
Data suggests no clear difference in efficacy for preventing recurrent VTE but a reduction in major bleeding events compared to conventional therapy.[16][17]
Table 3: Safety Profile - Hepatotoxicity in Long-Term Ximelagatran Trials
| Study | Indication | Incidence of ALT >3x ULN (Ximelagatran) | Incidence of ALT >3x ULN (Comparator) | Comparator |
| SPORTIF II | Nonvalvular Atrial Fibrillation | 4.3%[18] | 0%[18] | Warfarin |
| ESTEEM | Post Myocardial Infarction | 7.0%[18] | 1.0%[18] | Aspirin |
| THRIVE III | DVT | 6.4%[18] | 1.2%[18] | Placebo |
| Overall Long-Term Program | Various | 7.9%[8] | 1.2%[8] | Warfarin/Placebo |
The data clearly indicates a significantly higher incidence of liver enzyme elevation with long-term ximelagatran use compared to both placebo and active comparators, a key factor in its market withdrawal.[7][8][18]
Experimental Protocols
General Methodology for a Phase III VTE Treatment Trial
The clinical evaluation of oral DTIs typically follows a standardized protocol to ensure robust and comparable data.
-
Study Design : A randomized, double-blind, parallel-group, non-inferiority trial is a common design.
-
Patient Population : Patients with objectively confirmed acute deep vein thrombosis (DVT) or pulmonary embolism (PE).
-
Randomization : Eligible patients are randomly assigned to receive either the investigational oral DTI or the standard of care (e.g., parenteral anticoagulant followed by a vitamin K antagonist like warfarin).
-
Treatment : The experimental group receives a fixed dose of the oral DTI. The control group receives standard therapy, with warfarin dosage adjusted to maintain a target INR (International Normalized Ratio), typically 2.0-3.0. Treatment duration is usually 3 to 6 months.
-
Primary Efficacy Endpoint : The primary measure of effectiveness is the incidence of recurrent VTE (a composite of DVT or PE) or VTE-related death during the study period.
-
Primary Safety Endpoint : The primary safety outcome is the incidence of major bleeding events, as defined by established criteria (e.g., International Society on Thrombosis and Haemostasis criteria).
-
Liver Function Monitoring : As demonstrated by the ximelagatran trials, a crucial component is frequent and systematic monitoring of liver enzymes (e.g., ALT) to detect potential hepatotoxicity early.[8] An algorithm for dose interruption or discontinuation is predefined based on the level of enzyme elevation.
Conclusion
The development of oral direct thrombin inhibitors marks a pivotal shift in anticoagulant therapy. Ximelagatran, as the first in its class, demonstrated the viability of a fixed-dose oral anticoagulant with a predictable response, a significant advantage over warfarin.[6] However, its journey was cut short by the unacceptable risk of hepatotoxicity identified during long-term clinical trials, underscoring the critical importance of rigorous, long-term safety monitoring in drug development.[4][7]
The subsequent success of dabigatran etexilate builds upon the lessons learned from ximelagatran. It provides clinicians and patients with an effective and more convenient oral anticoagulant option that, while carrying its own risk profile (primarily bleeding and the need for renal dose adjustment), has so far avoided the liver safety issues that led to the downfall of its predecessor.[11][17] The story of these two drugs serves as a crucial case study for researchers in the field, illustrating both the immense potential and the significant hurdles in developing safer and more effective therapies.
References
- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. medscape.com [medscape.com]
- 5. Pharmacokinetics and pharmacodynamics of ximelagatran, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]
- 7. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic findings in long-term clinical trials of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. cochranelibrary.com [cochranelibrary.com]
- 17. Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ebm.bmj.com [ebm.bmj.com]
Benchmarking Melagatran-d11 performance against commercially available anticoagulant standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
This guide provides an objective comparison of the anticoagulant performance of Melagatran, the active form of the prodrug Ximelagatran, against commercially available anticoagulant standards. The data presented is intended to assist researchers and drug development professionals in evaluating its potential as a reference compound in their studies. The deuterated form, Melagatran-d11, is a suitable internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Melagatran, ensuring accurate and precise measurements in experimental settings.
Mechanism of Action: Direct Thrombin Inhibition
Melagatran is a potent, competitive, and reversible direct thrombin inhibitor. It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted mechanism of action contrasts with indirect inhibitors like heparin, which require a cofactor (antithrombin III), and vitamin K antagonists like warfarin, which inhibit the synthesis of various clotting factors.
Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the inhibitory action of Melagatran.
Caption: Mechanism of Action of Melagatran.
Performance Comparison: Melagatran vs. Commercial Anticoagulant Standards
The following tables summarize the in vitro potency and pharmacokinetic properties of Melagatran in comparison to other direct thrombin inhibitors (Dabigatran, Argatroban) and the widely used vitamin K antagonist, Warfarin.
Table 1: In Vitro Potency Against Thrombin
| Compound | Target | Ki (nM) |
| Melagatran | Thrombin | ~2 |
| Dabigatran | Thrombin | ~4.5 |
| Argatroban | Thrombin | ~19 |
Ki (Inhibition Constant) is a measure of the potency of an inhibitor; a lower Ki value indicates higher potency.
Table 2: Selectivity Profile
A critical aspect of an anticoagulant's performance is its selectivity for thrombin over other related serine proteases in the coagulation cascade and other physiological systems. High selectivity minimizes off-target effects.
| Compound | Target | Ki (nM) vs. Trypsin | Selectivity (Trypsin Ki / Thrombin Ki) |
| Melagatran | Thrombin | >10,000 | >5,000-fold |
| Dabigatran | Thrombin | >1,000 | >220-fold |
| Argatroban | Thrombin | ~650 | ~34-fold |
Table 3: Pharmacokinetic Properties
| Parameter | Melagatran | Dabigatran | Argatroban | Warfarin |
| Route of Administration | Oral (as Ximelagatran prodrug) | Oral | Intravenous | Oral |
| Bioavailability | ~20% (as Ximelagatran) | ~6.5% | N/A | >90% |
| Protein Binding | Low | ~35% | ~54% | ~99% |
| Half-life (hours) | 2-4 | 12-17 | 0.6-0.8 | 20-60 |
| Metabolism | Minimal | Minimal | Hepatic | Hepatic (CYP2C9) |
| Excretion | Renal | Renal | Fecal | Renal (as metabolites) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of In Vitro Potency (Ki)
The inhibitory constant (Ki) of the compounds against human α-thrombin is determined using a chromogenic substrate assay.
Workflow:
Caption: Workflow for Ki Determination.
Methodology:
-
A constant concentration of human α-thrombin is pre-incubated with varying concentrations of the inhibitor (Melagatran, Dabigatran, or Argatroban) in a suitable buffer (e.g., Tris-HCl with polyethylene glycol) at 37°C.
-
The enzymatic reaction is initiated by the addition of a thrombin-specific chromogenic substrate (e.g., S-2238).
-
The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate spectrophotometer.
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is not significantly depleted.
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay provides a global assessment of the coagulability of plasma and the effect of anticoagulants.
Methodology:
-
Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
The plasma is incubated with the test inhibitor at various concentrations.
-
Coagulation is initiated by the addition of a reagent containing tissue factor and phospholipids.
-
A fluorogenic substrate for thrombin is added, and the fluorescence generated over time is measured.
-
The resulting thrombin generation curve is analyzed for key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is used to assess the intrinsic and common pathways of coagulation.
Methodology:
-
Citrated platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (partial thromboplastin).
-
The test inhibitor is added to the plasma at various concentrations.
-
Clotting is initiated by the addition of calcium chloride.
-
The time taken for a fibrin clot to form is measured using an automated coagulometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Pharmacokinetic Analysis
Accurate quantification of Melagatran in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is crucial for reliable results.
Logical Relationship for Quantification:
Caption: Quantification of Melagatran using an Internal Standard.
Methodology:
-
A known amount of this compound is added as an internal standard to the biological samples (plasma, urine, etc.) and calibration standards.
-
Proteins are precipitated, and the analytes are extracted.
-
The extract is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Melagatran and this compound are separated chromatographically and detected by mass spectrometry using specific precursor-to-product ion transitions.
-
The ratio of the peak area of Melagatran to that of this compound is used to construct a calibration curve and quantify the concentration of Melagatran in the unknown samples.
This comprehensive guide provides a framework for the comparative evaluation of Melagatran's anticoagulant properties. The provided data and protocols can be adapted and expanded upon for specific research applications.
Safety Operating Guide
Proper Disposal of Melagatran-d11: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Melagatran-d11. As a deuterated compound intended for research purposes, specific safety and disposal data are often limited. Therefore, the following procedures are based on established best practices for the handling of novel or uncharacterized laboratory chemicals. The primary directive is to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) office before any disposal action is taken.
Immediate Safety and Handling Protocol
Prior to disposal, it is crucial to manage this compound safely. Due to the absence of a specific Safety Data Sheet (SDS) for the deuterated form, the hazard classifications for the parent compound, melagatran, should be considered as a minimum precaution. Melagatran is classified as a skin, eye, and respiratory irritant.
Key Handling Principles:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully clean the area with a damp cloth or absorbent material, and collect all contaminated materials for disposal as hazardous waste. Notify your EHS office of any significant spill.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with local, state, and federal regulations. The following is a generalized procedure that should be adapted to your institution's specific guidelines.
-
Consult Your EHS Office: This is the most critical step. Your institution's EHS professionals are the definitive resource for chemical waste disposal procedures and can provide guidance based on the specific regulations that apply to your facility.
-
Waste Identification and Classification:
-
Containerization and Labeling:
-
Solid Waste: Collect solid this compound, as well as any materials contaminated with it (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof container.[1][3] The container must be compatible with the chemical.
-
Liquid Waste: If this compound is in solution, collect it in a sealed, leak-proof container, such as a glass or polyethylene bottle. Use secondary containment to prevent spills.[1][2]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound" and the solvent if applicable. Ensure the label includes the accumulation start date.[1][2]
-
-
Storage:
-
Waste Pickup:
-
Once the container is full or has reached the storage time limit set by your institution, request a waste pickup from your EHS office.[1]
-
Disposal of Empty Containers: Empty containers that held this compound must also be disposed of properly. Generally, containers should be triple-rinsed with a suitable solvent.[4] The first rinsate must be collected and disposed of as hazardous waste.[1] After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular laboratory glass or solid waste, in accordance with institutional policy.[1][4]
Chemical and Physical Properties of Melagatran
The following data pertains to the non-deuterated parent compound, melagatran. This information should be used as a reference, with the understanding that the properties of this compound may vary slightly.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁N₅O₄ | ChemicalBook |
| Molecular Weight | 429.51 g/mol | ChemicalBook |
| Appearance | White Solid | ChemicalBook |
| Melting Point | 198-200°C | ChemicalBook |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml) | Cayman Chemical |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, where a specific SDS is not available.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Melagatran-d11
FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.
Compound Identification and Properties
A summary of the key chemical and physical properties of Melagatran-d11 is provided below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C22H20D11N5O4 | [1] |
| Molecular Weight | 440.58 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Storage | 2-8°C Refrigerator, Under inert atmosphere | [1] |
| Shipping | Ambient | [1] |
| Applications | Isotope labelled Melagatran, a synthetic thrombin inhibitor. | [1] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet for the related compound Ximelagatran indicates no special hazards[2], it is prudent to adhere to standard laboratory safety protocols when handling any research chemical. The following PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates a logical workflow for determining the necessary level of protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
